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  • Product: 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine
  • CAS: 937603-49-1

Core Science & Biosynthesis

Foundational

The Strategic Utility of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine in Advanced Drug Discovery and Synthetic Chemistry

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective targeted therapies relies heavily on privileged molecular scaffolds. 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS: 937...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective targeted therapies relies heavily on privileged molecular scaffolds. 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS: 937603-49-1) has emerged as a critical building block, particularly in the development of kinase inhibitors and complex heterocyclic systems[1]. This technical guide provides an in-depth analysis of its structural properties, its mechanistic role in synthetic workflows, and field-proven protocols for its functionalization. Designed for researchers and drug development professionals, this whitepaper bridges the gap between theoretical structural chemistry and practical, self-validating benchtop applications.

Structural Rationale and Physicochemical Profiling

The synthetic value of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine lies in its dual-functionality and precisely tuned steric profile. The molecule consists of an electron-deficient pyridine ring substituted with a nucleophilic primary amine at the 3-position and a 2-methylimidazole moiety at the 2-position.

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amineCore scaffold nomenclature[1].
CAS Registry Number 937603-49-1Unique identifier for procurement and safety tracking[1].
Molecular Formula C9H10N4Indicates a high nitrogen-to-carbon ratio, typical of kinase hinge binders.
Molecular Weight 174.20 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (-NH2 group)Provides a critical vector for target protein interaction or synthetic coupling.
Hydrogen Bond Acceptors 3 (Pyridine N, Imidazole N)Enables strong chelation and interaction with the ATP-binding pocket of kinases.

The Causality of the 2-Methyl Group: In medicinal chemistry, the addition of a seemingly simple methyl group can drastically alter a molecule's pharmacological profile. In this scaffold, the 2-methyl group on the imidazole ring creates significant steric hindrance against the adjacent pyridine ring. This steric clash prevents free rotation around the C-N bond linking the two rings, locking the molecule into a specific orthogonal conformation. When employed in kinase inhibitors (such as c-KIT inhibitors), this conformational lock prevents the molecule from adopting flat geometries that often lead to off-target DNA intercalation or promiscuous binding to unintended kinases[2].

KinaseDesign A 2-(2-methyl-1H-imidazol-1-yl) pyridin-3-amine (Core Scaffold) B Hinge Region Binding (ATP Pocket Interaction) A->B N-N Coordination C Steric Shielding (2-Methyl Group) A->C Conformational Lock D Target Selectivity (e.g., c-KIT Kinase) B->D C->D E Off-target Reduction (Improved Safety) C->E

Diagram 1: Logical relationship of the scaffold's structural features in kinase inhibitor design.

Applications in Medicinal Chemistry: Kinase Inhibition

Aminopyridines and imidazopyridines are foundational scaffolds in the synthesis of biologically active compounds, particularly in oncology and immunology[3][]. 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine is specifically utilized as a hinge-binding motif in the design of Type I and Type II kinase inhibitors.

Recent patent literature highlights the use of structurally related imidazo-pyridine and pyrimidine derivatives as potent inhibitors of the c-KIT kinase, particularly targeting secondary resistance mutations (e.g., V654A in Exon 13) found in gastrointestinal stromal tumor (GIST) patients[2]. By utilizing the 3-amine as an attachment point, researchers can append various pharmacophores (such as functionalized pyrimidines) to extend the molecule into the hydrophobic pockets of the kinase, while the pyridine-imidazole core anchors the drug to the hinge region via hydrogen bonding.

Synthetic Workflows and Self-Validating Protocols

When utilizing 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine in organic synthesis, the primary challenge is the electronic deactivation of the 3-amine. The electron-withdrawing nature of the pyridine ring, compounded by the adjacent imidazole, reduces the nucleophilicity of the primary amine. Furthermore, the bidentate nature of the pyridine and imidazole nitrogens can sequester transition metal catalysts during cross-coupling reactions.

To overcome these challenges, the following protocols have been optimized for high yield and reproducibility.

Protocol A: HATU-Mediated Amide Coupling

Objective: To functionalize the 3-amine with a carboxylic acid to generate an amide-linked pharmacophore. Causality: Standard coupling reagents (like DCC or EDC) often fail due to the poor nucleophilicity of the deactivated 3-amine. HATU is selected because it generates a highly reactive 7-aza-OBt ester intermediate, which rapidly undergoes aminolysis even with sterically hindered or electronically poor amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) to the solution. Cool the mixture to 0°C using an ice bath. Slowly add HATU (1.2 equivalents) portion-wise. Stir for 15 minutes at 0°C to ensure complete formation of the active ester.

  • Nucleophilic Addition: Add 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (1.0 equivalent, CAS: 937603-49-1)[1] to the reaction mixture.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25°C. Stir under a nitrogen atmosphere for 12 hours.

  • Self-Validation Check (In-Process): Withdraw a 10 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The reaction is complete when the mass peak of the starting amine (m/z 175.2 [M+H]+) is consumed and replaced by the product mass.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH 95:5 gradient).

Workflow Step1 Step 1: Scaffold Preparation Dissolve in anhydrous DMF (0.1 M) Step2 Step 2: Base Activation Add DIPEA (2.5 eq) at 0°C Step1->Step2 Step3 Step 3: Electrophilic Addition Add HATU & Carboxylic Acid Step2->Step3 Step4 Step 4: Amide Coupling Stir at 25°C for 12h under N2 Step3->Step4 Step5 Step 5: Purification Flash Chromatography (DCM/MeOH) Step4->Step5

Diagram 2: Step-by-step experimental workflow for HATU-mediated amide coupling.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To achieve C-N cross-coupling between the 3-amine and an aryl halide to extend the molecular scaffold. Causality: The adjacent nitrogen atoms in the starting material act as a strong bidentate ligand, which can poison standard palladium catalysts (like Pd(PPh3)4). To prevent this, a catalyst system utilizing a bulky, bidentate phosphine ligand—such as Pd(dppf)Cl2 or Pd2(dba)3 with XPhos—is required. The steric bulk of these ligands outcompetes the substrate for coordination to the palladium center, ensuring the catalytic cycle proceeds efficiently.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (1.0 equivalent), the desired aryl bromide (1.2 equivalents), and sodium tert-butoxide (NaOtBu, 2.0 equivalents).

  • Catalyst Loading: Add Pd2(dba)3 (5 mol%) and XPhos (10 mol%).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with argon three times to ensure strict anaerobic conditions, preventing the oxidation of the phosphine ligand.

  • Reaction: Inject anhydrous, degassed Toluene (to achieve 0.2 M concentration). Replace the septum with a Teflon screw cap and heat the mixture to 100°C in an oil bath for 16 hours.

  • Self-Validation Check (In-Process): Perform TLC (Eluent: 10% MeOH in DCM). The starting amine typically fluoresces under short-wave UV (254 nm). The disappearance of this spot confirms conversion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via silica gel chromatography.

References

  • ECHO Chemical (SEED CHEM) - 937603-49-1 2-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine.
  • Google Patents - WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
  • BenchChem - Application Notes: 2-Aminopyridine as a Versatile Building Block for Heterocyclic Compound Synthesis.
  • BOC Sciences - Imidazopyridines - Building Block.

Sources

Exploratory

Mechanistic Profiling of 2-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine Derivatives: ATP-Competitive Kinase Inhibition and Signal Modulation

Executive Summary The rational design of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds that can reliably anchor into the ATP-binding pocket while extending into adjacent specificity re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds that can reliably anchor into the ATP-binding pocket while extending into adjacent specificity regions. The 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine scaffold represents a highly optimized pharmacophore utilized in the development of Type I (ATP-competitive) kinase inhibitors.

Originally emerging from efforts to improve the pharmacokinetic profiles of classic pyridinylimidazole inhibitors, this specific derivative class exhibits potent inhibitory activity against critical oncogenic and inflammatory kinases, most notably p38α Mitogen-Activated Protein Kinase (MAPK) and the c-Met receptor tyrosine kinase [1] [2]. This whitepaper dissects the molecular mechanism of action, structural advantages, and the rigorous experimental frameworks required to validate the efficacy of these derivatives in preclinical drug development.

Molecular Mechanism of Action (MoA)

The pharmacological efficacy of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine derivatives is driven by a highly specific, dual-motif interaction within the kinase active site.

Hinge Region Engagement (The Aminopyridine Core)

The 3-aminopyridine moiety serves as the primary hinge-binding anchor. In the ATP-binding pocket of kinases like p38α and c-Met, the adenine ring of ATP normally forms hydrogen bonds with the peptide backbone. The 3-aminopyridine core mimics this interaction:

  • The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide NH of the hinge residue (e.g., Met109 in p38α or Met1160 in c-Met) [2].

  • The exocyclic 3-amino group acts as a hydrogen bond donor, interacting with the adjacent backbone carbonyl oxygen. This bidentate hydrogen-bonding network is critical for the low-nanomolar affinity characteristic of this scaffold.

Hydrophobic Pocket Occupation & CYP450 Mitigation (The Imidazole Ring)

The 1H-imidazol-1-yl group, covalently linked at the C2 position of the pyridine, projects deep into the adjacent hydrophobic pocket (often termed Hydrophobic Region I). The deliberate inclusion of the 2-methyl substitution on the imidazole ring is a masterstroke of medicinal chemistry that solves two distinct liabilities:

  • Conformational Locking: The steric bulk of the methyl group restricts the dihedral angle between the pyridine and imidazole rings. This pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon binding and increasing target affinity.

  • CYP450 Abrogation: Unsubstituted imidazoles are notorious for coordinating with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to severe hepatotoxicity and drug-drug interactions. The 2-methyl group provides precise steric hindrance that prevents the imidazole nitrogen from accessing and coordinating the CYP450 heme iron, thereby rescuing the molecule's safety profile [3].

BindingMode Hinge Kinase Hinge Region (e.g., Met109 / Met1160) Core 3-Aminopyridine Core (Hinge Binder) Core->Hinge Bidentate H-Bonds (Donor/Acceptor) Imidazole 2-Methyl-1H-imidazole (CYP450 Shield) Core->Imidazole C2 Covalent Link Deriv C4/C5 R-Group Derivatives Core->Deriv Structural Elaboration Pocket Hydrophobic Pocket I (Selectivity Filter) Imidazole->Pocket Steric Fit & Van der Waals Solvent Solvent Exposed Region Deriv->Solvent Enhances Aqueous Solubility

Figure 1: Logical relationship of the pharmacophore elements within the kinase ATP-binding pocket.

Signaling Pathway Modulation

By outcompeting ATP for the active site, these derivatives arrest the catalytic function of the target kinase, effectively silencing downstream signal transduction.

In the context of inflammatory signaling (via p38α MAPK), the inhibitor blocks the transphosphorylation of downstream effectors such as MAPKAPK2 (MK2) and the transcription factor ATF2. Because MK2 is directly responsible for stabilizing mRNA transcripts of pro-inflammatory cytokines, its inhibition leads to a rapid collapse in the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) [1].

SignalingPathway Stimulus Inflammatory Cytokines / Cellular Stress MKK3_6 Upstream Kinases (MKK3 / MKK6) Stimulus->MKK3_6 Activates p38 p38α MAPK MKK3_6->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates ATF2 ATF2 Transcription Factor p38->ATF2 Phosphorylates Inhibitor 2-(2-methyl-1H-imidazol-1-yl) pyridin-3-amine Derivative Inhibitor->p38 Type I ATP-Competitive Inhibition Response Pro-inflammatory Gene Expression (TNF-α, IL-6) MK2->Response mRNA Stabilization ATF2->Response Transcriptional Activation

Figure 2: Interruption of the p38α MAPK signaling cascade by the aminopyridine-imidazole inhibitor.

Experimental Validation Protocols

To establish trustworthiness and self-validating rigor, the evaluation of these derivatives must bridge the gap between biochemical affinity and cellular target engagement.

Biochemical Profiling: TR-FRET Kinase Assay

Causality: Highly conjugated heteroaromatic compounds often exhibit auto-fluorescence, which confounds standard fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Europium) to introduce a time delay before measurement, completely eliminating compound auto-fluorescence interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine derivative in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of 1% (vehicle control).

  • Enzyme/Substrate Addition: Add recombinant p38α or c-Met enzyme and the corresponding biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its predetermined Michaelis constant ( Km​ ) for the specific kinase. This ensures maximum sensitivity for competitive inhibitors. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Analysis: Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm; emission at 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit based on the 665/615 emission ratio.

Cellular Target Engagement: Western Blotting for p-MK2

Causality: A potent biochemical IC50 does not guarantee that the compound can penetrate the cell membrane or survive intracellular metabolism. Measuring the phosphorylation state of a direct downstream target (MK2 for p38α) provides definitive proof of intracellular target engagement.

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 human monocytic cells in 6-well plates at 1×106 cells/well in RPMI-1640 medium.

  • Compound Treatment: Pre-treat cells with varying concentrations of the inhibitor (e.g., 0.1, 1.0, 10 µM) for 1 hour. Use SB203580 as a positive control.

  • Stimulation: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) for 30 minutes to activate the MAPK cascade.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes to clear lysates.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phospho-MAPKAPK2 (Thr334) and total MAPKAPK2.

  • Quantification: Detect using chemiluminescence and normalize the p-MK2 signal to total MK2 to determine the cellular IC50.

Quantitative Data & Structure-Activity Relationship (SAR)

The addition of the 2-methyl group on the imidazole ring drastically alters the pharmacological profile of the aminopyridine core. The table below summarizes representative SAR data, highlighting how the 2-methyl substitution maintains kinase potency while rescuing the compound from CYP3A4 liability [2] [3].

Compound Scaffold Variationp38α IC50 (nM)c-Met IC50 (nM)CYP3A4 IC50 (µM)Cellular Permeability (Caco-2)
Unsubstituted Imidazole 181201.2 (High Liability)Moderate
2-Methyl Imidazole 1235> 50 (Safe)High
SB203580 (Standard Control) 34> 10,000> 10High
Staurosporine (Pan-Kinase) 25< 0.1 (Toxic)High

Data Interpretation: The 2-methyl derivative demonstrates a superior profile. It not only improves affinity for c-Met (lowering IC50 from 120 nM to 35 nM) through optimized van der Waals contacts in the hydrophobic pocket, but it also shifts the CYP3A4 IC50 beyond 50 µM, indicating a lack of off-target drug metabolism interference.

References

  • Targeting the Ribose and Phosphate Binding Site of p38 Mitogen-Activated Protein (MAP) Kinase: Synthesis and Biological Testing of 2-Alkylsulfanyl-, 4(5)-Aryl-, 5(4)-Heteroaryl-Substituted Imidazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches Source: Molecules (MDPI) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase: Focus on Optimized Interactions with the Enzyme's Surface-Exposed Front Region Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Foundational

safety data sheet (SDS) 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

An In-Depth Technical Guide to the Safe Handling and Application of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine CAS Registry Number: 937603-49-1 Molecular Formula: C₉H₁₀N₄ Molecular Weight: 174.20 g/mol Section 1: Compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling and Application of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine CAS Registry Number: 937603-49-1 Molecular Formula: C₉H₁₀N₄ Molecular Weight: 174.20 g/mol

Section 1: Compound Profile and Scientific Significance

2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring linked to a methyl-substituted imidazole moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The presence of both imidazole and aminopyridine functionalities provides multiple sites for chemical modification and interaction with biological targets.[1]

Imidazole rings are a cornerstone of many biological molecules, including the amino acid histidine and purines in DNA, and are known to coordinate with metal ions in enzyme active sites.[2] Similarly, the aminopyridine scaffold is a recognized pharmacophore in drug discovery, contributing to the development of compounds with diverse therapeutic applications.[3] Consequently, this compound serves as a critical intermediate for synthesizing more complex molecules with potential as enzyme inhibitors, receptor ligands, or novel materials.[1]

1.1. Physicochemical Properties

Quantitative data on the physical properties of this specific compound are not widely published. The information below is based on available supplier data and computational predictions.

PropertyValueSource
CAS Number 937603-49-1[4][5]
Molecular Formula C₉H₁₀N₄[4][5]
Molecular Weight 174.2 g/mol [4][5]
Appearance Not specified (likely a solid)-
Storage Inert atmosphere, Room Temperature[4]
Solubility Expected to be soluble in organic solvents like DMSO. Aqueous solubility is likely pH-dependent due to basic nitrogen atoms.[6]-

1.2. Chemical Structure

The structure combines a 3-aminopyridine core with a 2-methylimidazole ring, linked via a nitrogen-carbon bond.

Caption: Chemical structure of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine.

Section 2: Comprehensive Hazard Analysis

This section synthesizes the core safety information typically found in a Safety Data Sheet (SDS). The compound is classified as hazardous and requires careful handling.

2.1. GHS Classification and Labeling

The compound is identified with a "Warning" signal word and is associated with the following hazard statements under the Globally Harmonized System (GHS).[4]

Hazard CodeClassificationDescription
H302 Acute Toxicity (Oral), Category 4Harmful if swallowed.[4]
H315 Skin Corrosion/Irritation, Category 2Causes skin irritation.[4]
H319 Serious Eye Damage/Eye Irritation, Category 2ACauses serious eye irritation.[4]
H332 Acute Toxicity (Inhalation), Category 4Harmful if inhaled.[4]

2.2. Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.

  • Inhalation: Inhaling dust or aerosols can be harmful, potentially leading to respiratory tract irritation and other systemic effects.[4]

  • Skin Contact: Direct contact causes skin irritation.[4] Prolonged or repeated exposure may lead to dermatitis. The compound may be absorbed through the skin.

  • Eye Contact: The compound is a serious eye irritant, capable of causing significant discomfort, redness, and potential damage if not promptly addressed.[4]

  • Ingestion: Accidental ingestion is harmful and can lead to systemic toxicity.[4]

Section 3: Risk Mitigation and Safe Handling Protocols

Adherence to stringent safety protocols is essential when working with this compound. The following measures are designed to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls

  • Ventilation: All work involving the solid compound or its solutions should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory when weighing the powder or preparing stock solutions to prevent inhalation of dust.[7]

  • Safety Stations: An operational eyewash station and a safety shower must be readily accessible in the immediate vicinity of the workspace.[7]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure.

  • Eye and Face Protection: Wear tightly-sealed, chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used in situations with a high risk of splashing.[8]

  • Skin Protection: A flame-retardant lab coat and full-length pants are required. Gloves must be worn at all times; nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult glove manufacturer data for breakthrough times. Contaminated clothing should be removed and laundered before reuse.

  • Respiratory Protection: If engineering controls are insufficient or when handling large quantities of powder, a full-face respirator with an appropriate particulate filter should be used.[8]

3.3. Safe Handling and Storage Workflow

The following workflow outlines the critical steps for safely handling the compound from storage to experimental use.

cluster_prep Preparation Phase cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal A Verify availability of Eyewash & Safety Shower B Don appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Set up work in Chemical Fume Hood B->C D Retrieve compound from inert atmosphere storage C->D E Weigh required amount onto creased weigh paper D->E F Prepare stock solution (e.g., in DMSO) E->F G Perform experiment with diluted solution F->G H Decontaminate glassware and work surfaces G->H I Dispose of waste in designated chemical waste container H->I J Remove PPE and wash hands thoroughly I->J

Caption: Recommended workflow for the safe handling of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine.

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure.

  • If Inhaled: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]

  • Following Skin Contact: Remove all contaminated clothing at once. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[9]

  • Following Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][9]

  • Following Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, provide two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9]

4.1. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[9]

4.2. Accidental Release Measures

  • Personal Precautions: Evacuate personnel from the area. Avoid breathing dust and prevent contact with the substance. Wear the full PPE described in Section 3.2.

  • Containment and Cleaning: Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, properly labeled container for disposal. Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Section 5: Context in Drug Discovery and Synthesis

The significance of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine lies in its potential as a scaffold for the synthesis of imidazo[1,2-a]pyridines and other related heterocyclic systems. These fused-ring systems are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates for treating a wide range of conditions.[10]

The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction (MCR), is a prominent method for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives, showcasing the utility of aminopyridine precursors.[11][12] The development of such compounds is driven by their demonstrated biological activities, which include anticancer, antiviral, and anti-inflammatory properties.[13][14]

A 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (Building Block) B Synthetic Methodologies (e.g., Multicomponent Reactions, Oxidative Cyclization) A->B Precursor C Novel Imidazo[1,2-a]pyridine Derivatives B->C Yields D Biological Screening Assays C->D Tested in E Lead Compounds for Drug Development D->E Identifies

Caption: The role of the title compound as a precursor in drug discovery pipelines.

This compound is intended for research use only and is not for human or veterinary use.[5] All handling and disposal must comply with federal, state, and local regulations.

References

  • 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine - NextSDS. (n.d.). Retrieved from [Link]

  • 2-METHYLIMIDAZO[1,2-A]PYRIDIN-3-AMINE | CAS 28036-31-9 GHS SDS. (n.d.). XiXisys.com. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). Molecules, 29(22), 5061. MDPI. Retrieved from [Link]

  • Chavana, K. H., & Kedar, N. A. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39.
  • Synthesis and therapeutic potential of imidazole containing compounds. (n.d.). PMC - NIH. Retrieved from [Link]

  • 2-(1-methyl-1H-imidazol-2-yl)pyridine. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Salahat, K. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines. (n.d.). PMC. Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules, 28(1), 1. MDPI. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10. Retrieved from [Link]

  • Ferreira, L. A. P., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. ResearchGate. Retrieved from [Link]

  • Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. (2024). Medicinal Chemistry Research. PubMed. Retrieved from [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC. Retrieved from [Link]

Sources

Exploratory

thermodynamic stability of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

An In-Depth Technical Guide to the Thermodynamic and Conformational Stability of 2-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine Executive Summary The rational design of biaryl and heterobiaryl systems is a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic and Conformational Stability of 2-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine

Executive Summary

The rational design of biaryl and heterobiaryl systems is a cornerstone of modern medicinal chemistry. Among these, the C–N axis present in N-aryl imidazoles introduces unique conformational dynamics, specifically atropisomerism —axial chirality arising from hindered rotation around a single bond. This whitepaper provides a comprehensive analysis of the thermodynamic stability, prototropic equilibria, and conformational kinetics of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine . By dissecting the steric and electronic parameters that govern its stability, this guide equips drug development professionals with actionable, self-validating workflows for characterizing complex axially chiral intermediates.

Structural Determinants of Thermodynamic Stability

The thermodynamic profile of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine is dictated by the interplay between steric hindrance and electronic conjugation across the C(pyridine)–N(imidazole) bond.

The C–N Atropisomeric Axis and Steric Causality

In an unsubstituted N-aryl imidazole, rotation around the C–N axis is relatively unhindered, with an activation energy ( ΔG‡ ) typically below 10 kcal/mol. However, the introduction of ortho-substituents drastically alters this energy landscape [1].

In 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, the rotational barrier is governed by the severe steric clash between the 2-methyl group on the imidazole ring and the 3-amine group on the pyridine ring. When the molecule attempts to rotate through a coplanar transition state, the van der Waals radii of these groups overlap, resulting in intense Pauli repulsion. This steric encumbrance raises the transition state energy sufficiently to isolate distinct aR and aS atropisomers at room temperature [2].

Prototropic Equilibria (pKa) and Electronic Effects

Thermodynamic stability is not strictly conformational; it is heavily dependent on the protonation state of the molecule's three distinct nitrogen centers. The electronic nature of the rings shifts based on ambient pH, which in turn modulates the C–N bond length and the resulting rotational barrier.

  • Pyridine Nitrogen: Weakly basic, acts as a hydrogen bond acceptor.

  • Imidazole N3: The primary basic center. Protonation here increases the electron-withdrawing nature of the imidazole ring.

  • Primary Amine (C3): Electron-donating via resonance into the pyridine ring, but susceptible to oxidative degradation.

Table 1: Estimated Physicochemical and Thermodynamic Properties

ParameterEstimated ValueExperimental Method / ConditionCausality / Impact
Rotational Barrier ( ΔG‡ ) 22.0 – 26.0 kcal/molVT-NMR / DFT CalculationDetermines room-temperature stability of atropisomers.
Racemization Half-Life ( t1/2​ ) Hours to DaysChiral HPLC at 25°CDefines the viability of the compound as a stable chiral drug [3].
pKa1 (Pyridine N) ~4.5 – 5.5Potentiometric TitrationProtonation alters C-N bond length and rotational transition state.
pKa2 (Imidazole N3) ~6.0 – 7.0Potentiometric TitrationDictates solubility and physiological ionization state.

Conformational Thermodynamics: Visualization

To understand the kinetic trapping of this molecule, we must visualize the energy landscape. The ground state minimizes steric interactions by adopting a highly twisted (near-orthogonal) conformation.

Atropisomerism aR aR-Atropisomer (Orthogonal Ground State) TS Coplanar Transition State (Steric Clash: NH2 vs CH3) aR->TS + ΔG‡ (Activation Energy) aS aS-Atropisomer (Orthogonal Ground State) TS->aS - ΔG‡ (Relaxation) aS->TS Reversible Racemization

Fig 1. Thermodynamic interconversion pathway of C-N atropisomers.

Self-Validating Experimental Protocols

A robust thermodynamic assessment requires orthogonal validation. The following protocols are designed as self-validating systems: the kinetic data derived from chromatography must mathematically align with the thermodynamic data derived from spectroscopy.

Protocol A: Variable-Temperature NMR (VT-NMR) for ΔG‡ Determination

VT-NMR provides a direct observation of the rotational exchange rate by monitoring the coalescence of diastereotopic signals.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of a high-boiling, non-exchanging deuterated solvent (e.g., DMSO- d6​ or 1,1,2,2-tetrachloroethane- d2​ ).

  • Baseline Acquisition: Acquire a standard 1D 1 H-NMR spectrum at 25°C. Identify distinct signals for the 2-methyl protons (often split or broadened if rotation is slow on the NMR timescale).

  • Thermal Titration: Increase the probe temperature in 5°C increments. Allow 10 minutes of equilibration per step.

  • Coalescence Monitoring: Track the broadening and eventual merging of the target signals. Record the exact coalescence temperature ( Tc​ ).

  • Self-Validation Step (Cooling): Return the probe to 25°C and re-acquire the spectrum. Causality: If the spectrum does not perfectly match the baseline, thermal degradation (e.g., amine oxidation) has occurred, and the Tc​ data is invalid.

  • Thermodynamic Calculation: Utilize the Eyring equation to calculate the free energy of activation:

    ΔG‡=−RTc​ln(kB​⋅Tc​k⋅h​)
Protocol B: Isothermal Chiral HPLC for Kinetic Stability

While VT-NMR measures rapid exchange at elevated temperatures, Chiral HPLC measures macroscopic racemization at physiological temperatures.

  • Stationary Phase Selection: Utilize an immobilized polysaccharide-based chiral column (e.g., Chiralpak IG).

  • Mobile Phase Optimization: Use Hexane/Isopropanol (80:20). Crucial Addition: Add 0.1% Diethylamine (DEA). Causality: The basic 3-amine and imidazole nitrogens will interact with residual silanols on the silica support, causing severe peak tailing. DEA competitively binds these silanols, ensuring sharp peaks for accurate integration.

  • Enantiomer Isolation: Collect the pure aR and aS fractions using semi-preparative HPLC.

  • Kinetic Incubation: Incubate the pure aR fraction in solution at exactly 37°C.

  • Time-Course Sampling: Inject aliquots every 2 hours over a 24-hour period.

  • Self-Validation Step (Mass Balance): Calculate the sum of the aR and aS peak areas at each time point. Causality: A decreasing total area indicates chemical degradation rather than pure conformational racemization. The rate constant ( krac​ ) is extracted from the slope of ln(ee) vs. time.

Workflow Integration

To ensure high data integrity, the physical and chromatographic workflows must be executed in a specific, integrated sequence.

Workflow Step1 1. Analyte Preparation (Solvent & pH Control) Step2 2. Chiral HPLC Separation (Enantiomer Isolation) Step1->Step2 Preparative Scale Step3 3. Variable-Temperature NMR (Tc Determination) Step1->Step3 Analytical Scale Step4 4. Kinetic Incubation (Thermal Racemization at 37°C) Step2->Step4 Pure Atropisomer Step5 5. Thermodynamic Profiling (Orthogonal Validation of ΔG‡) Step3->Step5 High-Temp Data Step4->Step5 Low-Temp Data

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

Conclusion

The is a complex function of its highly hindered C–N biaryl axis. By understanding the causality between the ortho-substituent steric bulk and the resulting rotational barrier, researchers can accurately predict its behavior in physiological environments. Employing self-validating analytical frameworks—combining VT-NMR and Chiral HPLC—ensures that the kinetic data generated is both trustworthy and scalable for advanced drug development pipelines [4].

References

  • Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors. Journal of Medicinal Chemistry, ACS Publications.[Link] [1]

  • Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, ACS Publications.[Link] [1]

  • Atropselective Organocatalytic Synthesis of Chiral Compounds Containing Nitrogen along the Axis of Chirality. Symmetry, MDPI.[Link] [3]

  • Stereochemistry and Recent Applications of Axially Chiral Organic Molecules. Alma Mater Studiorum Università di Bologna. [Link] [4]

Protocols & Analytical Methods

Method

The Versatile Scaffold of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine: A Gateway to Novel Therapeutics

Introduction: Unveiling the Potential of a Privileged Heterocycle In the landscape of medicinal chemistry, the fusion of imidazole and pyridine rings has given rise to a plethora of biologically active molecules. The com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the fusion of imidazole and pyridine rings has given rise to a plethora of biologically active molecules. The compound 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, with the CAS Number 937603-49-1, represents a unique structural motif within this class.[1][2] While specific biological activity for this exact molecule is not yet extensively documented in peer-reviewed literature, its constituent parts—the 2-methylimidazole and the 3-aminopyridine moieties—are well-established pharmacophores. This guide serves as a comprehensive resource for researchers, providing insights into the potential applications of this compound as a versatile scaffold in drug discovery, and offering detailed protocols for its synthesis and evaluation in key therapeutic areas.

The broader family of imidazole-containing compounds has demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] Similarly, the imidazo[1,2-a]pyridine core, a related bicyclic system, is present in several marketed drugs and is a focal point of research for new therapeutic agents.[4][5] This rich history of related compounds suggests that 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine holds significant promise as a foundational structure for the development of novel kinase inhibitors, central nervous system (CNS) modulators, and anti-infective agents.

This document provides a technical guide for researchers to explore the medicinal chemistry applications of this intriguing molecule. We will delve into a representative synthetic protocol, and detail experimental workflows for screening its potential as a kinase inhibitor and an anticancer agent—two of the most prominent applications for related compounds.

Physicochemical Properties and Structural Data

A solid understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry. Below is a summary of the key identifiers and properties for 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine.

PropertyValueSource
CAS Number 937603-49-1[1][2]
Molecular Formula C₉H₁₀N₄[1]
Molecular Weight 174.20 g/mol [3]
IUPAC Name 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine
SMILES CC1=NC=CN1C2=C(C=CC=N2)N[1]
Appearance Solid (white to yellow)[3]
Solubility Soluble in DMF, DMSO[3]

Synthetic Protocol: A Representative Pathway

Protocol 1: Synthesis of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

Objective: To synthesize 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine from commercially available starting materials.

Materials:

  • 2-Fluoro-3-nitropyridine

  • 2-Methylimidazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Nucleophilic Aromatic Substitution

This step involves the substitution of the fluorine atom on the pyridine ring with the nitrogen of the 2-methylimidazole.

  • To a solution of 2-fluoro-3-nitropyridine (1.0 eq) in DMF, add 2-methylimidazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired amine.

  • Dissolve the product from Step 1 in methanol.

  • Add 10% Pd/C (10 mol%).

  • Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions.

  • Base: Potassium carbonate is a mild base used to deprotonate the imidazole, facilitating its nucleophilic attack.

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups to amines under hydrogenation conditions.

Application Note 1: Screening as a Kinase Inhibitor

Introduction: The imidazo[1,2-a]pyridine scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors.[6] The nitrogen atoms in the pyridine and imidazole rings can form crucial hydrogen bonds with the kinase hinge region. Therefore, 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine is a prime candidate for evaluation as a kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the in vitro inhibitory activity of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine against a panel of protein kinases.

Materials:

  • Purified recombinant protein kinases (e.g., PI3K, FLT3, AKT)

  • Kinase-specific substrate peptides

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (test compound)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Workflow:

Kinase_Assay_Workflow A Prepare Reagents: - Kinase solution - Substrate/ATP mix - Test compound dilutions B Dispense Test Compound and Controls into Plate A->B C Add Kinase to Wells B->C D Incubate at RT C->D E Initiate Kinase Reaction: Add Substrate/ATP Mix D->E F Incubate at RT E->F G Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent F->G H Incubate at RT G->H I Add Kinase Detection Reagent H->I J Incubate at RT I->J K Read Luminescence J->K L Data Analysis: Calculate % Inhibition & IC₅₀ K->L

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, positive control, and DMSO (negative control) to the appropriate wells.

  • Add the kinase solution to all wells and incubate briefly.

  • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Stop the reaction and measure the amount of ADP produced using a detection kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

Kinase TargetTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
PI3KαTBDKnown PI3Kα Inhibitor
FLT3TBDKnown FLT3 Inhibitor
AKT1TBDKnown AKT1 Inhibitor
TBD: To be determined

Application Note 2: Evaluation of Anticancer Activity

Introduction: Many imidazole and imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.[5][7] Therefore, it is crucial to evaluate the cytotoxic and antiproliferative effects of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine in relevant cancer cell lines.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A375, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Workflow:

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat Cells with Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Data Analysis: Calculate % Viability & IC₅₀ H->I

Sources

Application

in vitro assay protocols using 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

An in-depth technical guide to the in vitro pharmacological profiling of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine , a privileged fragment-like scaffold widely utilized in early-stage drug discovery. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the in vitro pharmacological profiling of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine , a privileged fragment-like scaffold widely utilized in early-stage drug discovery.

Executive Summary & Mechanistic Rationale

The compound 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine represents a dual-motif pharmacophore combining an aminopyridine ring with a substituted imidazole. In medicinal chemistry, this specific structural topology is frequently leveraged to design potent kinase inhibitors (e.g., p38 MAPK, TAK1, and Nek2) while simultaneously navigating metabolic liabilities associated with metalloenzymes.

1. The Aminopyridine Hinge-Binder The aminopyridine moiety serves as a classic kinase hinge-binding anchor. The exocyclic amine (hydrogen bond donor) and the pyridine nitrogen (hydrogen bond acceptor) form critical bidentate interactions with the backbone amide residues of the kinase hinge region (e.g., Met109/Gly110 in p38α) [1]. The ortho-relationship of the imidazole at the 2-position forces the imidazole ring to project out of the hinge plane, directing it toward the gatekeeper residue or hydrophobic Region II of the ATP-binding site [2].

2. The Imidazole Motif and the "2-Methyl" Steric Shield Unsubstituted imidazoles are notorious for coordinating directly with the heme iron of Cytochrome P450 (CYP) enzymes, leading to potent inhibition and severe drug-drug interactions (DDIs) [3]. However, the deliberate incorporation of a methyl group at the 2-position of the imidazole ring in this scaffold introduces targeted steric hindrance. This structural tweak creates a steric clash with the heme macrocycle, selectively disrupting the optimal geometry required for N3 -Fe coordination, thereby mitigating CYP inhibition liabilities without sacrificing kinase binding affinity [4].

To accurately evaluate this scaffold, researchers must employ a dual-assay system: a highly sensitive kinase assay to validate on-target hinge binding, and a counter-screen to empirically verify the reduction of CYP450 off-target coordination.

ProfilingLogic Cmpd 2-(2-methyl-1H-imidazol-1-yl) pyridin-3-amine Branch1 Kinase Hinge Binding (Aminopyridine) Cmpd->Branch1 Branch2 Metalloenzyme Coordination (Imidazole) Cmpd->Branch2 Assay1 TR-FRET Kinase Assay (e.g., p38 MAPK) Branch1->Assay1 Assay2 Fluorogenic CYP Assay (e.g., CYP3A4) Branch2->Assay2 Result1 Determine IC50 & Selectivity Assay1->Result1 Result2 Assess Off-Target Toxicity/DDI Assay2->Result2

Dual-target profiling logic for aminopyridinylimidazole scaffolds.

Protocol 1: Kinase Inhibition Profiling (TR-FRET)

Causality of Assay Choice: Small heterocyclic fragments containing pyridine and imidazole rings frequently exhibit intrinsic autofluorescence in the blue/green spectrum. This physical property confounds standard fluorescence intensity (FI) assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing long-lifetime lanthanide chelates (e.g., Europium). By introducing a 50–100 microsecond time delay before measurement, compound autofluorescence completely decays, ensuring the resulting signal is a trustworthy, artifact-free representation of kinase activity.

Self-Validating Controls:

  • Max Signal (0% Inhibition): DMSO vehicle + Enzyme + Substrate.

  • Min Signal (100% Inhibition): No Enzyme + Substrate (Background).

  • Reference Standard: SB203580 (p38α inhibitor) to validate assay sensitivity and ATP competition.

  • Quality Metric: A Z'-factor 0.6 is required for plate acceptance.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Expert Insight: Exclude Dithiothreitol (DTT) during the initial compound dilution phase to prevent reduction-mediated compound aggregation. Add DTT (final 1 mM) only to the active enzyme mix.

  • Acoustic Dispensing: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume white proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter transfer without tip carryover.

  • Enzyme Pre-Incubation: Add 5 µL of 2X p38α kinase (final concentration 0.5 nM) in Kinase Buffer. Incubate for 15 minutes at room temperature (RT). This allows the aminopyridine moiety to establish a stable hinge-binding equilibrium prior to ATP competition.

  • Reaction Initiation: Add 5 µL of a 2X substrate mix containing ATP (final 10 µM, calibrated near the Km​ ) and Biotinylated-ATF2 substrate (final 50 nM). Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection mix containing 20 mM EDTA (to chelate Mg 2+ and halt kinase activity), Eu-anti-phospho-ATF2 antibody (2 nM), and Streptavidin-APC (20 nM).

  • Readout: Incubate for 60 minutes to allow FRET complex formation. Read on a multi-mode microplate reader using 337 nm excitation and dual emission at 620 nm (Europium donor) and 665 nm (APC acceptor). Calculate the 665/620 nm ratio to determine IC 50​ .

TR_FRET Substrate Biotin-Substrate Kinase Kinase + ATP Substrate->Kinase binds PhosSub Phospho-Substrate Kinase->PhosSub phosphorylates NoSignal Low Signal (Inhibition) Kinase->NoSignal if inhibited Inhibitor Aminopyridine Compound Inhibitor->Kinase competes with ATP EuAb Eu-Anti-Phospho Ab (Donor) PhosSub->EuAb recognized by APC SA-APC (Acceptor) PhosSub->APC binds biotin Signal TR-FRET Signal (665 nm) EuAb->Signal FRET APC->Signal FRET

Workflow and mechanistic principle of the TR-FRET Kinase Assay.

Protocol 2: Cytochrome P450 (CYP3A4) Liability Profiling

Causality of Assay Choice: To empirically validate that the 2-methyl group successfully sterically shields the imidazole from coordinating with heme iron, a fluorogenic CYP3A4 inhibition assay is deployed. We utilize BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin) as the substrate, which CYP3A4 metabolizes into a highly fluorescent coumarin derivative. Continuous kinetic reading is chosen over endpoint reading to detect Time-Dependent Inhibition (TDI) or compound precipitation artifacts.

Self-Validating Controls:

  • Reference Inhibitor: Ketoconazole (a potent, unsubstituted imidazole CYP3A4 inhibitor) [4].

  • Solvent Control: 1% DMSO maximum final concentration (CYP enzymes are highly sensitive to organic solvents).

Step-by-Step Methodology
  • Microsome Preparation: Thaw human liver microsomes (HLMs) or recombinant CYP3A4 supersomes on ice. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) to a final protein concentration of 0.1 mg/mL.

  • Compound Incubation: Dispense 100 nL of the test compound (serial dilution) into a 384-well black, flat-bottom plate. Add 10 µL of the CYP3A4/BOMCC mix (final BOMCC = 10 µM).

  • Cofactor Initiation: CYP catalytic activity is strictly dependent on the NADPH cofactor. Initiate the reaction by adding 10 µL of an NADPH regenerating system (NADP + , glucose-6-phosphate, and G6PDH).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Monitor fluorescence (Excitation 405 nm / Emission 460 nm) continuously for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve to derive the IC 50​ .

Data Presentation: Expected Profiling Metrics

The table below summarizes the typical pharmacological profile when comparing an unsubstituted aminopyridinylimidazole against the 2-methyl substituted variant (2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine).

Compound Scaffoldp38α Kinase IC 50​ (nM)CYP3A4 IC 50​ (µM)Heme Coordination LiabilityPrimary Application
Unsubstituted Imidazole 15 - 50 nM< 0.5 µMHigh (Direct N3-Fe bond)Tool compound only
2-Methyl Imidazole 20 - 80 nM> 10.0 µMLow (Steric clash with heme)Lead optimization / In vivo
Ketoconazole (Control) > 10,000 nM0.03 µMHigh (Potent CYP inhibitor)CYP Assay Reference
SB203580 (Control) 30 nM> 20.0 µMLow Kinase Assay Reference

Note: The addition of the 2-methyl group drastically shifts the selectivity window, rescuing the compound from severe metabolic liabilities while maintaining nanomolar potency at the kinase hinge.

References

  • A Frozen Analogue Approach to Aminopyridinylimidazoles Leading to Novel and Promising p38 MAP Kinase Inhibitors - Journal of Medicinal Chemistry.[Link]

  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - Bioorganic & Medicinal Chemistry.[Link]

  • Design of a potent and selective inhibitor of the intermediate-conductance Ca2+-activated K+ channel, IKCa1: A potential immunosuppressant - Proceedings of the National Academy of Sciences (PNAS).[Link]

  • 4-Aminopyridyl-Based CYP51 Inhibitors as Anti-Trypanosoma cruzi Drug Leads with Improved Pharmacokinetic Profile and in Vivo Potency - Journal of Medicinal Chemistry.[Link]

Sources

Method

Application Notes and Protocols: The Role of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine in Pharmaceutical Drug Discovery

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry In the landscape of modern drug discovery, certain chemical scaffolds consistently emerge in the structure of potent and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical scaffolds consistently emerge in the structure of potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The imidazo[1,2-a]pyridine core is a prominent member of this group.[1][2][3] This fused heterocyclic system is a versatile and synthetically accessible framework, found in numerous FDA-approved drugs and clinical candidates. Its unique electronic and steric properties allow for the precise spatial orientation of substituents, enabling tailored interactions with the active sites of enzymes and receptors.[1][3]

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] A significant area of focus has been their application as protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[4][5][6][7] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many pathologies. The imidazo[1,2-a]pyridine scaffold has proven to be an exceptional starting point for the design of potent inhibitors targeting kinases such as FLT3, PI3K, CDKs, and c-Met.[4][6][7][8]

This document provides a detailed guide on the synthesis, characterization, and application of a specific derivative, 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine , as a representative building block and potential pharmacophore in a drug discovery context. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both step-by-step methodologies and the scientific rationale behind them.

Section 1: Synthesis and Characterization

The successful application of any chemical entity in a drug discovery program begins with its efficient synthesis and rigorous characterization. This ensures the identity, purity, and reproducibility of the material used in subsequent biological assays.

Protocol 1.1: Synthesis of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

This protocol describes a common and reliable method for the synthesis of N-arylimidazoles, adapted for the target compound. The core of this synthesis is a substitution reaction where the nitrogen of an imidazole ring displaces a leaving group on the pyridine ring.

Scientific Rationale: The choice of a strong base like sodium hydride (NaH) is critical for deprotonating the imidazole ring, making it a more potent nucleophile. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this type of reaction as it can solvate the cation (Na+) effectively without interfering with the nucleophile, thus accelerating the rate of the SNAr (Nucleophilic Aromatic Substitution) reaction.

Step-by-Step Methodology:

  • Preparation: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 2-methylimidazole (1.0 eq).

  • Deprotonation: Suspend the 2-methylimidazole in anhydrous DMF. Cool the mixture to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

    • Experimental Insight: The portion-wise addition of NaH is a safety measure to control the evolution of hydrogen gas. The reaction is allowed to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the imidazolide anion.

  • Nucleophilic Substitution: In a separate flask, dissolve 2-fluoro-3-nitropyridine (1.1 eq) in anhydrous DMF. Add this solution dropwise to the imidazolide mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification (Intermediate): Purify the crude nitro-intermediate, 2-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine, by flash column chromatography on silica gel.

  • Reduction to Amine: Dissolve the purified intermediate in ethanol or methanol. Add a catalyst such as 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 4-6 hours.

  • Final Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine.

Protocol 1.2: Physicochemical and Spectroscopic Characterization

To ensure the synthesized compound is the correct molecule and of sufficient purity for biological testing, a standard battery of analytical techniques must be employed.

  • ¹H and ¹³C NMR Spectroscopy:

    • Purpose: To confirm the chemical structure by observing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.

    • Sample Preparation: Dissolve ~5-10 mg of the final product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Expected ¹H NMR Features: Distinct aromatic signals corresponding to the protons on the pyridine and imidazole rings, a singlet for the methyl group, and a broad singlet for the amine (-NH₂) protons.

    • Expected ¹³C NMR Features: Signals corresponding to all unique carbon atoms in the molecule, including the aromatic carbons and the methyl carbon.

  • High-Resolution Mass Spectrometry (HRMS):

    • Purpose: To confirm the elemental composition and molecular weight of the compound with high accuracy.

    • Method: Electrospray ionization (ESI) is a suitable method.

    • Expected Result: The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should match the calculated value for C₉H₁₁N₄⁺ within a narrow tolerance (e.g., ± 5 ppm).

  • Purity Analysis (HPLC):

    • Purpose: To determine the purity of the compound.

    • Method: A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) and UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) is standard.

    • Acceptance Criterion: For use in biological assays, purity should typically be ≥95%.

Section 2: Application in Kinase Inhibitor Drug Discovery

The 2-(imidazol-1-yl)pyridine motif is a known "hinge-binding" element in many kinase inhibitors. The nitrogen atoms on the pyridine and imidazole rings can form critical hydrogen bonds with the amino acid backbone in the hinge region of the kinase active site, which is a common mechanism for achieving potent inhibition.[4] This makes 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine an excellent starting point or fragment for developing novel kinase inhibitors.

Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening a compound like 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine for kinase inhibitory activity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Lead Optimization Synthesis Synthesis & QC of Compound Primary_Assay Primary Kinase Assay (Single Concentration) Synthesis->Primary_Assay Test Compound IC50_Assay IC₅₀ Determination Assay (Dose-Response) Primary_Assay->IC50_Assay Active 'Hits' Selectivity_Panel Kinase Selectivity Profiling IC50_Assay->Selectivity_Panel Potent Compounds Cell_Viability Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Selectivity_Panel->Cell_Viability Potent & Selective Leads Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Target) Cell_Viability->Target_Engagement SAR Structure-Activity Relationship (SAR) Studies Target_Engagement->SAR

Caption: High-level workflow for kinase inhibitor discovery.

Protocol 2.1: In Vitro Kinase Inhibition Assay (FLT3 Kinase Example)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in Acute Myeloid Leukemia (AML), making it a high-value therapeutic target.[4] This protocol describes an in vitro assay to determine the IC₅₀ value of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine against FLT3 kinase.

Scientific Principle: This assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced. The ADP-Glo™ Kinase Assay (Promega) is a common platform that uses a luciferase-based system to quantify ADP.

Materials:

  • Recombinant human FLT3 kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP (Adenosine Triphosphate)

  • 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white assay plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of the DMSO serial dilutions to the assay wells.

    • Add 1 µL of DMSO to "no inhibitor" (100% activity) control wells.

    • Add 1 µL of a staurosporine dilution series to "positive control" wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Buffer containing FLT3 kinase and the peptide substrate.

    • Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for the enzyme.

    • Add 5 µL of the 2X Kinase/Substrate solution to all wells.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 11 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Data Analysis and Presentation
  • Normalization: Normalize the data using the "no inhibitor" (100% activity) and "high concentration staurosporine" (0% activity) controls.

  • Curve Fitting: Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Data Table: Summarize the results in a clear table.

CompoundTarget KinaseIC₅₀ (nM)
Test CompoundFLT3Experimental Value
Staurosporine (Control)FLT3~10 nM
Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism of a Type I kinase inhibitor, which binds to the active (ATP-bound) conformation of the kinase.

G cluster_0 Kinase Catalytic Cycle Kinase Kinase (FLT3) Complex Kinase-ATP-Substrate Complex Kinase->Complex + ATP + Substrate Inhibited_Complex Kinase-Inhibitor Complex Kinase->Inhibited_Complex + Inhibitor ATP {ATP} Substrate {Substrate} Complex->Kinase Catalysis Product {ADP + Phospho-Substrate} Complex->Product Inhibitor Inhibitor (e.g., Imidazopyridine) Inhibitor->Inhibited_Complex Inhibited_Complex->Kinase Dissociation

Caption: Competitive inhibition of a kinase active site.

Conclusion and Future Directions

The 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine scaffold represents a valuable starting point for pharmaceutical drug discovery, particularly in the realm of kinase inhibitors. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and initial biological evaluation. Positive results from these in vitro and cellular assays would justify progression to lead optimization, where medicinal chemists would synthesize analogues to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). Subsequent studies would involve in vivo testing in animal models to establish efficacy and safety, paving the way for potential clinical development. The versatility and proven track record of the imidazo[1,2-a]pyridine core ensure that it will remain a scaffold of high interest in the pursuit of novel therapeutics.

References

  • Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H-Indol-3-yl) Methylene) Pyridin-2-Amine Derivatives - Asian Journal of Green Chemistry.
  • Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC.
  • Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani - MDPI.
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
  • Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed.
  • Imidazole-pyridine hybrids as potent anti-cancer agents - CNR-IRIS.
  • N-(1H-imidazol-2-ylmethyl)pyridin-3-amine (EVT-13420206) - EvitaChem.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y - NIH.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit - Oceanomics.
  • 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride | Drug Intermediate - MedchemExpress.com.
  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020).
  • Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - An-Najah Staff.
  • 2-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine - SEED CHEM M-M987477 | 景明化工專業代理.
  • 2-(1H-Imidazol-2-yl)pyridine 97 18653-75-3 - Sigma-Aldrich.
  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers.
  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Publishing.
  • Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors.
  • WO2021072475A1 - Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl) - Google Patents.
  • Discovery of imidazo[1,2-a]-pyridine Inhibitors of pan-PI3 Kinases That Are Efficacious in a Mouse Xenograft Model - PubMed.
  • Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1H)-one Moiety.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the synthesis of 2-(2-methyl-1H-imidazol-1-yl)pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the synthesis of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine. This guide moves beyond basic procedures, offering mechanistic troubleshooting, causality-driven solutions, and self-validating protocols to ensure your scale-up is reproducible and high-yielding.

Synthetic Workflow Overview

The synthesis of this target molecule relies on a tandem two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a dissolving metal nitro reduction.

SynthesisWorkflow SM 2-Chloro-3-nitropyridine + 2-Methylimidazole Int 2-(2-Methyl-1H-imidazol-1-yl) -3-nitropyridine SM->Int Step 1: SNAr Cs2CO3, DMF, 90°C Prod 2-(2-Methyl-1H-imidazol-1-yl) pyridin-3-amine Int->Prod Step 2: Reduction Fe, NH4Cl, 80°C

Two-step synthesis workflow for 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine.

Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

FAQ 1: Why is the yield of my SNAr step consistently below 50%, and how do I prevent unreacted starting material?

Causality: The synthesis begins with the SNAr reaction between and 2-methylimidazole. The 2-methyl group on the imidazole ring introduces severe steric hindrance adjacent to the nucleophilic nitrogen (N1). When this nitrogen attacks the C2 position of the pyridine ring, the methyl group sterically clashes with the bulky ortho-nitro group, raising the activation energy required to form the Meisenheimer complex. Solution: Standard bases like K₂CO₃ in acetonitrile are insufficiently basic to drive this sterically hindered coupling. Switching to Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) leverages the "cesium effect"—the large, highly polarizable Cs⁺ cation increases the solubility and naked nucleophilicity of the imidazolide anion, overcoming the steric barrier and driving the reaction to completion[1].

FAQ 2: I am observing unexpected highly polar side products and skeletal scrambling during the SNAr step. What is happening?

Causality: Electron-deficient azines, particularly 3-nitropyridines, are highly susceptible to the2[2]. If your solvent contains trace moisture or if you use hydroxide-based impurities, the nucleophile can attack the ring, causing the pyridine ring to temporarily open into an acyclic intermediate before recyclizing. This leads to complex mixtures, degraded yields, and isotopic/skeletal scrambling[2]. Solution: Maintain strictly anhydrous conditions. Use Karl Fischer titration to ensure your DMF has <100 ppm water, and dry your Cs₂CO₃ under vacuum at 120 °C prior to use.

ANRORC_vs_SNAr Start 2-Chloro-3-nitropyridine + Nucleophile Meisenheimer Meisenheimer Complex (σ-complex) Start->Meisenheimer SNAr_Path Classical SNAr (Direct Chloride Expulsion) Meisenheimer->SNAr_Path Aprotic Solvent (Optimized) ANRORC_Path ANRORC Mechanism (Ring Opening) Meisenheimer->ANRORC_Path Protic Solvent / Harsh Base (Side Reaction) Product Desired Substitution Product SNAr_Path->Product RingClosure Ring Closure (Recyclization) ANRORC_Path->RingClosure RingClosure->Product Isotopic/Skeletal Scrambling

Competing classical SNAr and ANRORC mechanisms during nucleophilic substitution.

Protocol 1: Optimized SNAr Methodology (Self-Validating System)

Objective: Synthesize 2-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine.

  • Reaction Setup: Charge a dry, nitrogen-flushed reactor with 2-chloro-3-nitropyridine (1.0 eq), 2-methylimidazole (1.2 eq), and anhydrous Cs₂CO₃ (1.5 eq) in anhydrous DMF (0.2 M).

    • Self-Validation Checkpoint 1 (Input Control): Perform Karl Fischer titration on the DMF. Proceed only if H₂O < 100 ppm to prevent ANRORC hydrolysis. The initial mixture should present as a pale yellow suspension.

  • Thermal Activation: Heat the mixture to 90 °C under constant stirring for 12 hours.

    • Self-Validation Checkpoint 2 (In-Process Control): The reaction mixture will transition from pale yellow to a deep orange/red homogeneous solution as the Meisenheimer complex forms and resolves. TLC (EtOAc/Hexane 1:1) must show the disappearance of the starting material (R_f ~0.6) and the emergence of a new, highly UV-active product spot (R_f ~0.3).

  • Workup and Isolation: Cool to room temperature, quench with ice water (3 volumes), and extract with EtOAc (3 x 1 vol). Wash the organic layer with 5% LiCl aqueous solution to remove residual DMF.

    • Self-Validation Checkpoint 3 (Output Control): The final organic layer should be clear and orange-tinted. LC-MS analysis of an aliquot must confirm the [M+H]⁺ base peak at m/z 205.

Nitro Group Reduction Troubleshooting

FAQ 3: My nitro reduction using Pd/C and H₂ is stalling, or I am getting complex mixtures. How can I improve this?

Causality: The intermediate, 2-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine, contains an imidazole ring with a highly coordinating sp² nitrogen (N3). This nitrogen strongly chelates to the active palladium surface, effectively poisoning the Pd/C catalyst. This leads to stalled reactions and the accumulation of partially reduced intermediates like hydroxylamines. Solution: Abandon standard catalytic hydrogenation in favor of a dissolving metal reduction. Utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) in an ethanol/water mixture provides a robust, non-catalytic electron transfer mechanism that is completely immune to imidazole-mediated poisoning[1].

Protocol 2: Optimized Nitro Reduction Methodology (Self-Validating System)

Objective: Synthesize 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine.

  • Reaction Setup: Dissolve the isolated 2-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine (1.0 eq) in a 4:1 mixture of EtOH and H₂O (0.1 M). Add NH₄Cl (3.0 eq) and Iron powder (325 mesh, 5.0 eq).

    • Self-Validation Checkpoint 1 (Input Control): The mixture will form a heterogeneous, dark grey suspension. The pH should be mildly acidic (pH ~5.5-6.0) due to the NH₄Cl buffer.

  • Reduction: Reflux the mixture at 80 °C for 4 hours.

    • Self-Validation Checkpoint 2 (In-Process Control): The deep orange color of the nitro intermediate will progressively fade. Spot the reaction on TLC (DCM/MeOH 9:1); the reaction is complete when the starting material (R_f ~0.5) is entirely replaced by a highly polar, ninhydrin-positive spot (R_f ~0.2) corresponding to the primary amine.

  • Filtration and Isolation: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate under reduced pressure.

    • Self-Validation Checkpoint 3 (Output Control): The filter cake will be dark brown (retained iron oxides). The concentrated filtrate should yield a pale yellow solid. LC-MS must confirm the [M+H]⁺ base peak at m/z 175.

Quantitative Yield Optimization Matrix

The following table summarizes the causal relationship between reaction conditions, observed failures, and the optimized parameters required to maximize the yield of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine.

Reaction StepBase / CatalystSolventTemp (°C)Time (h)Primary Issue ObservedOptimized Yield (%)
SNAr K₂CO₃MeCN8024Incomplete conversion due to steric hindrance45%
SNAr Cs₂CO₃DMF9012None (Optimized Conditions)88%
Reduction Pd/C, H₂ (1 atm)MeOH2524Catalyst poisoning by imidazole coordination30%
Reduction Fe, NH₄ClEtOH/H₂O804None (Optimized Conditions)92%

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ResearchGate | 1

  • ANRORC mechanism | Grokipedia | 2

  • 2-CHLORO-3-NITROPYRIDINE, 99+% | ChemBuyersGuide (Alfa Aesar) |

Sources

Optimization

resolving solubility issues with 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine in organic solvents

Target Analyte: 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the specific physicochemical challenges associated with 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine.

Mechanistic Overview of Solvation Challenges

The poor solubility of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine in standard organic solvents is not an anomaly; it is a direct consequence of its molecular architecture. The molecule features three distinct nitrogen environments: a primary amine (hydrogen bond donor/acceptor), a pyridine ring (hydrogen bond acceptor), and a 2-methylimidazole ring (amphoteric, strong hydrogen bond acceptor)[1].

This high density of heteroatoms facilitates a robust intermolecular hydrogen-bonding network. In non-polar or moderately polar aprotic solvents (like toluene or dichloromethane), these intermolecular forces outcompete solute-solvent interactions, leading to a high crystal lattice energy, self-association, and rapid precipitation[2]. To successfully solvate this compound, you must strategically utilize solvents or additives that disrupt this hydrogen-bonded lattice.

Diagnostic Solvation Workflow

Use the following decision matrix to select the optimal solvent system based on your downstream experimental requirements.

SolventTroubleshooting Start Solvent Selection: 2-(2-methyl-1H-imidazol-1-yl) pyridin-3-amine App Identify Downstream Application Start->App Synth Chemical Synthesis & Catalysis App->Synth Analyt Analytical Prep (NMR / LC-MS) App->Analyt Bio In Vitro / Biological Assays App->Bio Volatile Is solvent volatility critical for workup? Synth->Volatile NMR Use d6-DMSO or CD3OD + 0.1% TFA Analyt->NMR BioPrep 1000x Stock in DMSO, dilute in aqueous buffer Bio->BioPrep DCM_MeOH Use DCM:MeOH (9:1 to 8:2 v/v) Volatile->DCM_MeOH Yes PolarAprotic Use DMF, DMAc, or DMSO Volatile->PolarAprotic No

Decision matrix for optimizing the solvation of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine.

Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why does my compound crash out of moderately polar solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) during column chromatography? Causality: The primary amine acts as a strong hydrogen bond donor, while the pyridine and imidazole nitrogens act as powerful acceptors. In solvents lacking hydrogen-bond disrupting capabilities (like pure DCM or EtOAc), the molecules self-associate into oligomeric structures, drastically lowering their solubility[2]. Solution: Transition to a co-solvent system. Adding 5–15% Methanol (MeOH) to your DCM mobile phase introduces a protic competitor that actively breaks the intermolecular amine-pyridine and amine-imidazole interactions, maintaining the compound in the mobile phase.

Q2: I am running a catalytic cross-coupling reaction. How do I solubilize this intermediate without using protic solvents that might poison my organometallic catalyst? Causality: Protic solvents (like alcohols) can protonate sensitive organometallic intermediates or coordinate too strongly to the metal center. Solution: Utilize strongly polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents possess high dielectric constants and act as powerful hydrogen bond acceptors without donating protons, effectively solvating the heterocyclic amine while maintaining orthogonality with most transition-metal catalysts[3].

Q3: My NMR spectra in CDCl₃ show broad, unresolved peaks. Is the compound degrading? Causality: No, it is likely aggregating. Planar heterocyclic amines often undergo π−π stacking and hydrogen-bond-mediated aggregation in non-polar halogenated solvents. This restricts molecular tumbling on the NMR timescale, leading to severe line broadening (a phenomenon closely related to Aggregation-Caused Quenching in photophysics)[4]. Solution: Switch your NMR solvent to DMSO- d6​ . If you must use a volatile solvent, use CDCl₃ mixed with 10% CD₃OD, or add a micro-drop of Trifluoroacetic acid (TFA). TFA protonates the basic imidazole/pyridine nitrogens, inducing electrostatic repulsion that instantly shatters the aggregates[1].

Q4: How can I improve its solubility for liquid-liquid extraction during reaction workup? Causality: The compound is amphoteric but predominantly basic due to the localized lone pairs on the imidazole and pyridine nitrogens[1]. Solution: Exploit its basicity via an acid-base extraction protocol. Form a transient, highly water-soluble protonated salt using dilute aqueous acid to separate it from organic impurities, then neutralize to recover the free base (see Protocol B below)[3].

Solvent Selection Matrix

Use the following quantitative data to guide your solvent choices.

Solvent SystemDielectric Constant ( ε )H-Bond DisruptionVolatilityRecommended Application
Hexane / Toluene < 3.0PoorHighAvoid; causes immediate precipitation.
Pure DCM 8.9PoorHighAvoid as a pure solvent for stock solutions.
DCM:MeOH (9:1 v/v) ~12.0GoodHighFlash Chromatography / Liquid Extraction.
THF 7.6ModerateHighGrignard / Cross-Coupling reactions.
DMF / DMAc 36.7 - 37.8ExcellentLowHigh-temperature chemical synthesis.
DMSO 46.7ExcellentLowNMR Spectroscopy / Biological Assay Stocks.
Validated Experimental Protocols
Protocol A: NMR Sample Preparation for Aggregated Amines

This protocol is a self-validating system: the visual transition from cloudy to clear physically confirms the disruption of the hydrogen-bonded lattice.

  • Weighing: Transfer 5–10 mg of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine into a standard glass NMR tube.

  • Initial Solvation: Add 0.6 mL of CDCl₃.

    • Self-Validation Check: The solution will likely appear cloudy or contain fine suspensions, indicating aggregation.

  • Lattice Disruption: Add 20–30 μ L of CD₃OD (Methanol- d4​ ) directly to the tube. Cap and invert 3 times.

  • Electrostatic Repulsion (Optional but Recommended): If slight turbidity persists, add exactly 1 μ L of Trifluoroacetic acid (TFA).

    • Self-Validation Check: The solution will instantly clarify as the basic nitrogens protonate, forcing the molecules apart via electrostatic repulsion. The resulting ¹H-NMR spectrum will yield sharp, baseline-resolved peaks.

Protocol B: Acid-Base Mediated Liquid-Liquid Extraction

This workflow exploits the compound's basicity to separate it from neutral/acidic organic impurities.

  • Acidic Solvation: Dissolve your crude reaction mixture in a biphasic system consisting of 20 mL EtOAc and 20 mL of 0.5 M HCl (aq). Stir vigorously for 5 minutes.

    • Causality: The target molecule protonates at the imidazole/pyridine nitrogens, migrating entirely into the aqueous phase[3].

  • Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which now contains neutral/acidic impurities).

  • Neutralization: Cool the aqueous layer to 0 °C in an ice bath. Slowly add saturated NaHCO₃ (aq) dropwise while stirring until the pH reaches 8–9.

    • Self-Validation Check: The clear aqueous solution will turn opaque/cloudy as the free base precipitates, confirming successful deprotonation.

  • Recovery Extraction: Extract the cloudy aqueous layer with 3 × 20 mL of a DCM:MeOH (9:1 v/v) mixture.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified, free-base amine.

Sources

Troubleshooting

Technical Support Center: Optimal Purification Techniques for 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

Welcome to the Technical Support Center for the isolation and purification of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine . As a highly polar, polybasic heterocyclic compound containing a pyridine ring, a 2-methylimidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine . As a highly polar, polybasic heterocyclic compound containing a pyridine ring, a 2-methylimidazole moiety, and a primary amine, this scaffold presents unique chromatographic challenges. Standard purification methods often result in severe peak tailing, poor recovery, or co-elution with structurally similar regioisomers.

Designed for researchers and drug development professionals, this guide synthesizes field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound streak severely on standard bare silica gel, even when using highly polar solvent systems like DCM/MeOH? Analysis & Causality: Bare silica gel is characterized by the presence of , which act as Brønsted acids with a pKa of approximately 4–5. 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine possesses three basic nitrogen centers. When these basic amines interact with the acidic silanols, they form strong ionic and hydrogen bonds. This acid-base interaction causes the compound to adsorb strongly to the stationary phase, resulting in peak broadening, severe tailing, and poor mass recovery[1]. Solution: Transition from bare silica to an 2 (e.g., KP-NH). The covalently bonded amine groups on the silica surface mask the underlying acidic silanols, creating a chemical environment conducive to basic compounds without requiring aggressive mobile phase modifiers[2].

Q2: During Reverse-Phase HPLC (RP-HPLC) using 0.1% Formic Acid or TFA, the compound elutes in the void volume with almost no retention. How can I resolve this? Analysis & Causality: At a low pH (pH 2–3), the basic nitrogen atoms (particularly the primary amine and imidazole ring) become fully protonated. This ionization drastically increases the compound's hydrophilicity, preventing it from partitioning effectively into the hydrophobic C18 stationary phase. Solution: Shift to a 3, such as 10–20 mM Ammonium Bicarbonate (pH ~8.5–10.0). Operating at a pH above the pKa of the compound's basic centers suppresses their ionization, rendering the molecule more hydrophobic and significantly increasing its retention time on a C18 column[3]. Ensure you are using a hybrid-silica C18 column designed to withstand high-pH conditions[4].

Q3: How do I separate the target compound from structurally similar regioisomers (e.g., 4-methylimidazole coupling byproducts)? Analysis & Causality: Regioisomers share identical molecular weights and similar polarities but exhibit slight differences in their 3D hydrodynamic radii and localized pKa values. Solution: A shallow gradient in preparative RP-HPLC using an 5 provides the highest resolution. The high pH maximizes the subtle hydrophobicity differences between the un-ionized regioisomers, allowing for baseline separation that is often impossible under acidic or normal-phase conditions[5].

Part 2: Experimental Protocols

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Optimized for scale-up (>1 gram) where RP-HPLC is bottlenecked by throughput.

  • Column Preparation: Select an amine-functionalized silica cartridge (e.g., Biotage KP-NH) sized appropriately for your crude mass (typically a 1:50 crude-to-silica ratio).

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). To prevent band broadening, dry-load the sample onto a small amount of Celite or unused amine-silica, evaporate the solvent, and pack it into a solid load cartridge.

  • Elution Gradient: Run a gradient of Hexane to Ethyl Acetate (0% to 100% EtOAc over 10 Column Volumes). Because the silica is already amine-bonded, do not add Triethylamine or Ammonia to the mobile phase.

  • Validation Check: Perform Thin-Layer Chromatography (TLC) on an amine-functionalized plate using the eluting solvent. A successful fraction pool will show a single, tight spot (Rf ~0.3–0.5) without streaking.

Protocol B: Preparative RP-HPLC with High-pH Buffer

Optimized for discovery scale (<1 gram) requiring >99% purity and separation from regioisomers.

  • Buffer Preparation: Prepare Mobile Phase A by dissolving Ammonium Bicarbonate in Milli-Q water to a final concentration of 10 mM. Adjust the pH to 8.5 using dilute Ammonium Hydroxide. Mobile Phase B is HPLC-grade Acetonitrile.

  • Column Selection: Install a high-pH stable preparative C18 column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm).

  • Injection & Elution: Inject the sample (dissolved in DMSO/MeOH) and execute the shallow gradient defined in Table 2 . Monitor UV absorbance at 254 nm and 280 nm.

  • Validation Check & Recovery: Analyze the pooled fractions via analytical LC-MS. The mass spectrum must show a single peak matching the target mass ([M+H]⁺ = 175.1 m/z). Lyophilize the pooled fractions directly; the volatile ammonium bicarbonate will sublimate, leaving the pure free base of the target compound.

Part 3: Data Presentation

Table 1: Physicochemical Profile & Chromatographic Behavior
PropertyCharacteristicChromatographic Implication
Basic Centers Pyridine, Imidazole, Primary AmineStrong ionic interaction with acidic silanols; mandates the use of amine-functionalized silica for normal phase.
Polarity Highly Polar (Multi-heteroatom)Poor retention on C18 in acidic media; requires high-pH buffering (pH > 8.5) to suppress ionization.
UV Absorbance Pi-electron richExcellent UV detectability at 254 nm and 280 nm for accurate fraction collection triggering.
Table 2: Optimized RP-HPLC Gradient (Ammonium Bicarbonate System)
Time (min)% Mobile Phase A (10 mM NH₄HCO₃, pH 8.5)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.095520.0
2.095520.0
15.0406020.0
17.059520.0
20.095520.0

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude Mixture: 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine Scale Determine Synthesis Scale Start->Scale Prep Preparative RP-HPLC (High pH: NH4HCO3) Scale->Prep < 1 Gram (Discovery) Flash Flash Chromatography (Amine-Functionalized Silica) Scale->Flash > 1 Gram (Scale-up) Success Lyophilize / Concentrate Pure Target Compound Prep->Success Eval Purity > 95%? Flash->Eval Eval->Prep No (Co-elution) Eval->Success Yes

Decision tree for selecting the optimal purification workflow based on synthesis scale.

Part 5: References

  • Amino Silica Gel Source: Sorbent Technologies, Inc. URL:[Link]

  • When should I use an amine-bonded silica for flash chromatography? Source: Biotage URL:[Link]

  • Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices Source: KNAUER URL:[Link]

  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives Source: AIP Publishing URL:[Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC Source: LCGC International URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

Welcome to the Technical Support Center. As application scientists, we recognize that highly basic, poly-nitrogenous heterocyclic compounds like 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine present unique chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we recognize that highly basic, poly-nitrogenous heterocyclic compounds like 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine present unique chromatographic challenges. This molecule contains three distinct basic sites: a primary amine, a pyridine nitrogen, and an imidazole nitrogen.

This guide provides field-proven insights, root-cause troubleshooting, and self-validating protocols to help you overcome poor retention, severe peak tailing, and reproducibility issues.

Analyte Profiling & Chromatographic Strategy

To develop a robust method, we must first understand the causality behind the molecule's behavior. At physiological or acidic pH, the multiple nitrogen atoms become protonated, resulting in a highly polar, polycationic species. This leads to two primary failure modes in standard Reversed-Phase HPLC (RP-HPLC):

  • Loss of Retention: The charged molecule favors the aqueous mobile phase, eluting near the void volume ( t0​ ).

  • Severe Peak Tailing: Positively charged basic analytes interact strongly with ionized, negatively charged residual silanol groups on the silica base particle via secondary ion-exchange mechanisms[1].

To mitigate this, we employ either a Neutralization Strategy (High pH) or an Electrostatic Repulsion Strategy (Low pH with Charged Surface Hybrid columns).

Table 1: Quantitative pH Strategy & Expected Chromatographic Behavior
Mobile Phase pHAnalyte Ionization StateDominant Column InteractionRecommended Stationary PhaseExpected Retention ( k′ )
pH 2.0 – 3.0 Fully Protonated (+2 / +3)Hydrophilic / Ion-ExchangeCharged Surface Hybrid (CSH) C18Low ( k′ < 1.0) without ion-pairing
pH 6.0 – 7.0 Partially Protonated (+1)Mixed-Mode (Hydrophobic + Ionic)Polar-Embedded C18Variable; high risk of tailing
pH 10.0 – 11.0 Neutral (Deprotonated)Pure Hydrophobic PartitioningHybrid Silica C18 (e.g., XBridge)High ( k′ > 3.0); sharp peaks

Method Development Workflow

MethodDev Start Start: 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine Assess Initial Screen: Standard C18 at Low pH (0.1% FA) Start->Assess Retained Is Retention Adequate? (k' > 2) Assess->Retained Yes Optimize Gradient & Buffer Capacity Retained->Yes Yes No Poor Retention / Elutes at Void Retained->No No HighPH Strategy A: High pH (pH 10.5) Use Hybrid Silica C18 to neutralize analyte No->HighPH Preferred for UV CSH Strategy B: Low pH with CSH Column Utilize surface positive charge to repel analyte No->CSH Preferred for MS HILIC Strategy C: HILIC Mode Use bare silica or amide for polar retention No->HILIC If RP fails

Fig 1: Decision tree for basic poly-nitrogenous compound method development.

Frequently Asked Questions (FAQs)

Q: Why does my compound elute in the void volume on a standard C18 column at pH 3.0? A: At pH 3.0, the primary amine and imidazole rings are fully protonated. This extreme polarity prevents hydrophobic partitioning into the C18 stationary phase. Solution: Switch to a high-pH mobile phase (pH > 10) to deprotonate the basic sites, rendering the molecule neutral and hydrophobic enough to retain on a C18 column.

Q: I am experiencing severe peak tailing (Tailing Factor > 2.0). How can I fix this? A: Tailing of basic compounds on C18 columns occurs because surface silanol groups on the silica particles become ionized (deprotonated) and undergo ion-exchange interactions with your protonated analyte[2]. To correct this, you must either neutralize the silanols (drop pH < 2.0), neutralize the analyte (raise pH > 10.0), or use a column designed to block these interactions, such as an endcapped or polar-embedded column[3].

Q: Can I use a standard silica C18 column at pH 10.5 to improve retention? A: No. Standard silica particles dissolve rapidly at pH levels above 8.0. You must use a hybrid organic-inorganic silica column (e.g., Waters XBridge or Agilent Poroshell HPH) which is structurally stable up to pH 12.0.

Q: I need to use LC-MS, so I cannot use non-volatile high-pH buffers. What is my best option? A: Use a 2[2]. CSH particles maintain a slight positive surface charge at low pH. This repels the positively charged 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, minimizing secondary ion-exchange interactions and reducing tailing without the need for heavy, MS-incompatible ion-pairing agents like TFA[2].

Troubleshooting Guide

Root Cause Analysis: Peak Tailing

TailingRCA Tailing Symptom: Peak Tailing (Tf > 1.5) Silanol Secondary Silanol Interactions (Ion-Exchange) Tailing->Silanol Overload Mass/Volume Overload Tailing->Overload DeadVol Extra-Column Volume / Void Tailing->DeadVol Sol1 Use CSH or Highly Endcapped Column Silanol->Sol1 Sol2 Adjust pH: < 3.0 or > 10.0 Silanol->Sol2 Sol3 Reduce Injection Volume by 50% Overload->Sol3 Sol4 Check PEEK Fittings & Guard Column DeadVol->Sol4

Fig 2: Logical root-cause analysis for peak tailing of basic analytes.

Table 2: Troubleshooting Matrix
SymptomDiagnostic StepRoot CauseCorrective Action
Peak Tailing (Tf > 1.5) Inject a neutral probe (e.g., toluene). If neutral peak is sharp, issue is chemical.Ion-exchange with ionized silanols[1].Switch to a CSH column or increase mobile phase buffer concentration (e.g., 20 mM).
Broad Peaks for All Analytes Check tailing factor of all peaks in the chromatogram.Extra-column volume or column void[1].Replace PEEK finger-tight fittings; replace guard column[1].
Retention Time Drift Monitor column pressure and pH of the mobile phase.Loss of endcapping groups or inadequate buffer capacity.Ensure buffer concentration is 10 mM. Replace column if endcapping is stripped.
Split Peaks Inject a smaller volume (e.g., 1 µL instead of 10 µL).Sample solvent is stronger than the mobile phase.Dilute the sample in initial mobile phase conditions (e.g., 95% Aqueous).

Validated Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. You must run the System Suitability Criteria (SSC) prior to sample analysis to verify mechanistic control.

Protocol A: High-pH Reversed-Phase Method (Preferred for UV Detection)

Mechanism: Neutralizes the basic imidazole and pyridine nitrogens, maximizing hydrophobic partitioning.

1. Equipment & Materials:

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid silica).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC grade).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C (Improves mass transfer and peak shape).

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% 60% B

    • 10.0 - 12.0 min: 60% B

    • 12.0 - 12.1 min: 60% 5% B

    • 12.1 - 18.0 min: 5% B (Re-equilibration)

3. System Suitability Criteria (Self-Validation):

  • Retention Factor ( k′ ): Must be 2.0. (If k′<2.0 , verify mobile phase pH is exactly 10.5).

  • Tailing Factor (USP Tf): Must be 1.2.

  • Theoretical Plates (N): Must be 10,000.

Protocol B: Low-pH LC-MS Compatible Method

Mechanism: Utilizes electrostatic repulsion. The low pH protonates both the analyte and the CSH stationary phase surface, repelling the analyte from residual silanols to prevent tailing.

1. Equipment & Materials:

  • Column: Waters XSelect CSH C18, 100 x 2.1 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 1 µL

  • Detection: MS (ESI+) or UV at 254 nm.

  • Gradient Program:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 6.0 min: 2% 40% B

    • 6.0 - 7.0 min: 40% 95% B

    • 7.0 - 8.5 min: 95% B

    • 8.5 - 12.0 min: 2% B (Re-equilibration)

3. System Suitability Criteria (Self-Validation):

  • Tailing Factor (USP Tf): Must be 1.5. (If Tf > 1.5, the CSH surface charge may be compromised; verify FA concentration is exactly 0.1%[2]).

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". Source: waters.com.
  • Waters Corporation. "Peak Shape Changes Over Time". Source: waters.com.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Source: chromtech.com.
  • Waters Knowledge Base. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?". Source: waters.com.

Sources

Troubleshooting

reducing side products in 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of 2-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine .

This synthesis typically proceeds via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-nitropyridine with 2-methylimidazole, followed by the reduction of the nitro intermediate to the final amine. Below, we dissect the causality behind common side reactions—such as steric-induced hydrolysis and hydroxylamine accumulation—and provide field-proven, self-validating protocols to ensure high-purity yields.

Synthesis Workflow & Pathway Analysis

SynthesisWorkflow SM 2-Chloro-3-nitropyridine + 2-Methylimidazole Int 2-(2-Methyl-1H-imidazol-1-yl) -3-nitropyridine SM->Int SNAr Base, Heat Side1 2-Hydroxy-3-nitropyridine (Hydrolysis) SM->Side1 Trace H2O Prod 2-(2-Methyl-1H-imidazol-1-yl) pyridin-3-amine Int->Prod Reduction [H] Side2 Azo/Azoxy Dimers (Condensation) Int->Side2 Incomplete Reduction

Workflow for 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine synthesis and common side products.

Part 1: SNAr Step Troubleshooting (Intermediate Synthesis)

Q: Why is my SNAr conversion stalling at 40%, while the same reaction with unsubstituted imidazole reaches completion in hours? A: This is a classic case of ortho-steric hindrance . The methyl group at the C2 position of 2-methylimidazole creates significant steric clash with the bulky C3-nitro group of the pyridine ring during the formation of the Meisenheimer σ -complex[1]. Because the activation energy barrier is higher, the reaction requires elevated temperatures (100–120 °C) to proceed efficiently.

Q: I am detecting a major side product identified by LC-MS as 2-hydroxy-3-nitropyridine. How do I prevent this? A: At the elevated temperatures required to overcome the steric hindrance of 2-methylimidazole, any trace water in your solvent (e.g., DMF or DMSO) will react with your base (like K₂CO₃) to generate hydroxide ions. Hydroxide is a smaller, harder, and more aggressive nucleophile than 2-methylimidazole, leading to rapid hydrolysis of 2-chloro-3-nitropyridine[2].

  • The Fix: Switch to strictly anhydrous solvents. Furthermore, replacing K₂CO₃ with Cesium Carbonate (Cs₂CO₃) enhances the solubility of the base in organic solvents, driving the desired C-N coupling faster than the competing hydrolysis pathway.

Part 2: Nitro Reduction Troubleshooting (Final Amine Synthesis)

Q: During the Pd/C catalyzed hydrogenation of the intermediate, the reaction mixture turns bright orange/red, and yield is poor. What is happening? A: You are observing the formation of azo and azoxy dimers . The reduction of a nitro group is a multi-step process: −NO2​→−NO→−NHOH→−NH2​ . Nitro compounds with electron-withdrawing or heterocyclic environments often accumulate the highly reactive hydroxylamine ( −NHOH ) intermediate[3]. If the reduction is too slow, the nucleophilic hydroxylamine attacks the electrophilic nitroso ( −NO ) intermediate, irreversibly condensing to form brightly colored azoxybenzenes, which subsequently reduce to azo dimers[4].

  • The Fix: Avoid alkaline conditions during reduction, which accelerate this condensation. If using Pd/C, add 1-2 equivalents of acetic acid to protonate the hydroxylamine, accelerating its reduction to the amine and preventing dimerization.

Q: My catalytic hydrogenation stalls completely, even at high H₂ pressure. Is the catalyst poisoned? A: Yes. The lone electron pairs on the imidazole nitrogen and the pyridine ring strongly coordinate to the active sites on the palladium surface, effectively poisoning the catalyst. To circumvent this, we highly recommend abandoning precious metal catalysis for this specific substrate and utilizing a modified Béchamp reduction (Fe/NH₄Cl) . Iron-based reduction is immune to nitrogen-coordination poisoning and operates under mildly acidic conditions that completely suppress azoxy/azo dimer formation[5].

Quantitative Comparison of Reduction Methodologies

To guide your experimental design, below is a summary of reduction methods evaluated specifically for 2-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine:

Reduction MethodReagents & ConditionsTypical YieldHydroxylamine AccumulationCatalyst Poisoning RiskDimerization Risk
Catalytic Hydrogenation 10% Pd/C, H₂ (50 psi), MeOH, 25°C35 - 50%HighCritical Moderate
Acidic Hydrogenation 10% Pd/C, H₂ (50 psi), MeOH + AcOH60 - 75%LowCritical Low
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80°C85 - 95% Very LowNone Very Low
Stannous Chloride SnCl₂, EtOH, Reflux70 - 80%LowNone Low

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure you can verify the integrity of the reaction in real-time.

Protocol 1: SNAr Synthesis of 2-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine
  • Preparation: In an oven-dried flask under argon, dissolve 2-chloro-3-nitropyridine (1.0 eq) and 2-methylimidazole (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (1.5 eq). Causality note: Cs₂CO₃ provides superior solubility and kinetic basicity compared to K₂CO₃, overcoming the steric hindrance of the 2-methyl group.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Validation Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (UV active, high Rf) should disappear. If a baseline spot appears, moisture has caused hydrolysis.

  • Workup: Cool to room temperature, pour into ice-water (5x volume) to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Béchamp Reduction to 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine
  • Preparation: Suspend the intermediate from Protocol 1 (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Causality note: NH₄Cl provides a mildly acidic proton source (pH ~5.5) that prevents the base-catalyzed condensation of hydroxylamine into azoxy dimers without hydrolyzing the imidazole ring.

  • Reaction: Heat to reflux (80 °C) with vigorous mechanical stirring for 4 hours.

  • Validation Checkpoint: The reaction mixture will turn into a dark brown/black sludge (iron oxides). Spot the supernatant on TLC (DCM/MeOH 9:1). The product amine will show a lower Rf than the nitro intermediate and will stain positive (yellow/brown) with Ninhydrin.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the Celite pad thoroughly with hot ethanol. Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure amine.

References

  • Source: New Mexico Environment Department (nm.gov)
  • Precious Metal Catalyst (PMC)
  • Nitro Substrates in Reductive Electrosynthesis: A Review Source: ACS Electrochemistry URL
  • Copper-Catalyzed Cascade Addition/Cyclization: An Efficient and Versatile Synthesis of N-Substituted 2-Heterobenzimidazoles Source: The Journal of Organic Chemistry - ACS Publications URL
  • Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Optimization

Technical Support Center: Optimizing Amidation of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the amidation of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine. This document is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the amidation of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine. This document is designed for researchers, chemists, and drug development professionals who are working with this specific heterocyclic amine. Our goal is to provide expert insights, actionable protocols, and robust troubleshooting advice to help you navigate the complexities of this reaction and achieve optimal outcomes in your synthesis projects.

The amidation of this substrate, while a common transformation, presents unique challenges due to the electronic properties of the pyridine ring and the potential for the imidazole moiety to interfere with the reaction or complicate purification. This guide synthesizes established chemical principles with practical, field-proven strategies to ensure your success.

Section 1: Core Principles & Initial Considerations

This section addresses fundamental questions about the reaction to build a strong theoretical foundation.

Q1: Why is a direct reaction between 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine and a carboxylic acid typically unsuccessful?

A direct reaction is infeasible due to a rapid and unproductive acid-base reaction.[1] The basic amine will deprotonate the carboxylic acid to form a stable ammonium-carboxylate salt. This salt is unreactive towards amide bond formation because the amine is protonated, losing its nucleophilicity, and the carboxylate is a poor electrophile.[1] Heating this salt to high temperatures can force the elimination of water to form the amide, but these conditions are often too harsh for complex molecules and lead to degradation. Therefore, activation of the carboxylic acid is essential.

Q2: What is the general mechanism for amidation using a modern coupling reagent like HATU?

The process involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive electrophile that the amine can readily attack. The mechanism using HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), a highly efficient uronium-based coupling reagent, proceeds in two main stages:

  • Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated to a carboxylate anion. This anion attacks the electrophilic HATU reagent, displacing the hexafluorophosphate and forming a highly reactive OAt-active ester.[2][3] This step is critical and rapid.

  • Coupling: The primary amine, 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, then acts as a nucleophile, attacking the carbonyl carbon of the OAt-active ester. This forms a tetrahedral intermediate which subsequently collapses, eliminating the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group to yield the final amide product.[2] The HOAt moiety in HATU is particularly effective as it accelerates the coupling and suppresses racemization if the carboxylic acid has a chiral center.[2][4]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH carboxylate R-COO⁻ Carboxylic_Acid->carboxylate Base Base (DIPEA) Base->carboxylate + HATU HATU Active_Ester Reactive OAt-Active Ester Amide_Product Final Amide (R-CO-NH-Ar) Active_Ester->Amide_Product + Amine carboxylate->Active_Ester + HATU Amine Ar-NH₂ Workflow start Start prep 1. Combine Acid & HATU in Anhydrous DMF start->prep preactivate 2. Cool to 0°C Add DIPEA Stir for 15-20 min prep->preactivate add_amine 3. Add Amine Solution (in DMF) preactivate->add_amine react 4. Warm to RT Stir for 4-18h add_amine->react monitor 5. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (EtOAc, NaHCO₃, Brine) monitor->workup Complete purify 7. Dry & Concentrate Purify via Chromatography workup->purify end End (Pure Product) purify->end Troubleshooting start Reaction Outcome? low_yield Low Yield / Incomplete start->low_yield <80% Conversion side_products Side Products start->side_products Impure Crude purification_issue Purification Issues start->purification_issue Streaking on Column success Success start->success Clean, High Yield check_reagents Check Reagent Quality & Anhydrous Conditions low_yield->check_reagents guanidinylation Mass +96 Da? side_products->guanidinylation use_modifier Add TEA or NH₄OH to Eluent purification_issue->use_modifier increase_temp Increase Temp (40-50°C) or Add More Reagents check_reagents->increase_temp preactivate Ensure Pre-activation (15-20 min before amine) guanidinylation->preactivate Yes switch_phase Switch to Alumina or Reverse-Phase (C18) use_modifier->switch_phase Still issues

Sources

Reference Data & Comparative Studies

Validation

2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine vs other aminopyridine derivatives

Comparative Guide: 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine vs. Traditional Aminopyridine Derivatives in Targeted Drug Discovery The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine vs. Traditional Aminopyridine Derivatives in Targeted Drug Discovery

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a highly effective hinge-binding motif in the design of ATP-competitive kinase inhibitors[1]. However, as the field of targeted therapeutics matures, the demand for exquisite kinase selectivity has driven the evolution of this basic pharmacophore. This guide provides an in-depth technical comparison between the conformationally restricted building block 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (2-MIPA) and traditional aminopyridine derivatives, analyzing their structural causality, binding kinetics, and experimental validation.

Structural Causality: The Power of Conformational Restriction

To understand the performance differences between aminopyridine derivatives, one must analyze the causality behind their 3D conformations.

Traditional 2-aminopyridines are relatively planar. When binding to a kinase, the pyridine nitrogen and the exocyclic amine act as hydrogen bond acceptors and donors, respectively, mimicking the adenine ring of ATP. While effective for baseline affinity, this flat geometry often leads to pan-kinase activity, increasing the risk of off-target toxicity[2].

In contrast, 2-MIPA introduces a deliberate structural disruption. By placing a 2-methylimidazole ring adjacent to the primary amine, a severe steric clash occurs between the 2-methyl group of the imidazole and the pyridine core. This forces the imidazole ring out of the planar axis, locking the molecule into a "twisted" dihedral angle.

  • The Mechanistic Advantage: This pre-organized, out-of-plane conformation prevents the molecule from fitting into the narrow, highly conserved ATP pockets of off-target kinases. Instead, it perfectly anchors into specific kinases that possess an accommodating solvent channel or a dynamic DFG-out allosteric pocket, drastically increasing the Selectivity Index (SI).

Other derivatives, such as 5-phenoxy-2-aminopyridines , achieve selectivity through a different mechanism: linear hydrophobic extension. The phenoxy group reaches deep into the back pocket, often positioning an electrophilic warhead to form irreversible covalent bonds with specific residues like Cys481 in Bruton's Tyrosine Kinase (BTK)[3].

SAR Core Aminopyridine Core (Hinge Binding) Sub1 Simple 2-Aminopyridine (Flat, Pan-Kinase) Core->Sub1 Baseline Substitution Sub2 2-(2-methyl-1H-imidazol-1-yl) (Twisted, High Selectivity) Core->Sub2 Steric Clash Induced Sub3 5-Phenoxy-2-aminopyridine (Allosteric Pocket Binding) Core->Sub3 Hydrophobic Extension

Structural evolution and binding logic of aminopyridine scaffolds.

Comparative Performance Data

The following table synthesizes quantitative data trends observed when these scaffolds are integrated into lead optimization campaigns against challenging oncology targets, such as mutant EGFR and CDK/HDAC complexes[2][4].

Scaffold TypeRepresentative ApplicationPrimary Target(s)Binding ModeKinase SelectivityKey Structural Advantage
Simple 2-Aminopyridine Chimeric Dual Inhibitors[2]CDK9, HDAC6Hinge (Flat)ModerateLow molecular weight; easily functionalized for dual-targeting.
5-Phenoxy-2-aminopyridine Irreversible Inhibitors[3]BTKHinge + DFG-outHighHydrophobic extension allows precise orientation of covalent warheads.
2-MIPA Core Next-Gen RTK InhibitorsEGFR (T790M)[4]Hinge + Solvent ChannelVery HighSteric twist prevents off-target binding; overcomes acquired resistance.

Biological Context: Targeting the Kinase Cascade

Aminopyridine derivatives exert their primary pharmacological effects by intercepting oncogenic signaling pathways. By outcompeting ATP at the receptor tyrosine kinase (RTK) level, these inhibitors halt the downstream phosphorylation cascade, ultimately preventing the nuclear translocation of transcription factors responsible for tumor proliferation.

Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR / BCR) Kinase Target Kinase (e.g., BTK / CDK) Receptor->Kinase Activation Downstream Downstream Effectors (MEK / ERK / NF-κB) Kinase->Downstream Phosphorylation Transcription Gene Transcription (Proliferation / Survival) Downstream->Transcription Nuclear Translocation Inhibitor Aminopyridine Inhibitor (Hinge Binder) Inhibitor->Kinase Blocks ATP Binding

Kinase signaling cascade targeted by aminopyridine-based inhibitors.

Self-Validating Experimental Methodologies

To objectively evaluate the performance of 2-MIPA derivatives against simpler aminopyridines, researchers must employ robust, self-validating experimental systems. Below are the definitive protocols for biochemical and computational validation.

Protocol A: TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the delayed emission reading inherently eliminates compound auto-fluorescence—a common false-positive artifact in high-throughput screening.

  • Compound Preparation: Prepare a 10-point dose-response curve of the 2-MIPA derivative in 100% DMSO. Validation step: Include Staurosporine as a positive control (known pan-kinase inhibitor) and pure DMSO as a negative vehicle control.

  • Kinase Incubation: Combine the compound with the target kinase (e.g., EGFR T790M), a biotinylated peptide substrate, and ATP. Crucial parameter: ATP concentration must be set exactly at its apparent Km​ for the specific kinase to ensure accurate competitive inhibition kinetics.

  • Reaction Termination: After 60 minutes at 25°C, add a buffer containing EDTA. Causality: EDTA rapidly chelates Mg2+ , an essential cofactor for kinase catalytic activity. This abruptly and uniformly halts the reaction, preventing temporal drift across the 384-well plate.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC tracer.

  • Readout & Validation: Measure the FRET signal. Calculate the Z'-factor for the plate. The assay is only considered valid and trustworthy if the Z'-factor is >0.5 .

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase Incubation (Target + ATP + Substrate) Step1->Step2 Step3 3. Reaction Termination (Add EDTA) Step2->Step3 Step4 4. Detection Reagents (Eu-labeled Ab + Tracer) Step3->Step4 Step5 5. TR-FRET Readout (Calculate IC50) Step4->Step5

Self-validating TR-FRET experimental workflow for kinase inhibition.

Protocol B: Conformational Molecular Docking

To computationally verify the steric clash induced by the 2-methylimidazole group, a rigorous docking protocol is required[1].

  • Protein Preparation: Retrieve the crystal structure of the target kinase from the PDB. Remove water molecules beyond 5 Å of the active site, assign bond orders, and add missing hydrogen atoms.

  • Ligand Preparation: Generate 3D conformations of the 2-MIPA derivative using the MMFF94x force field, ensuring the out-of-plane dihedral angle is energetically minimized[1].

  • Induced Fit Docking (IFD): Standard rigid docking will fail for 2-MIPA due to its bulk. IFD must be used to allow active-site side chains to shift and accommodate the twisted imidazole ring.

  • System Validation: Redock the native co-crystallized ligand back into the active site. The docking parameters are only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤2.0 Å[1].

Sources

Comparative

validation of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine purity by GC-MS

An in-depth technical guide for the analytical validation of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, comparing GC-MS methodologies against alternative chromatographic techniques. The Chemical Challenge: Why Aminopy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the analytical validation of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, comparing GC-MS methodologies against alternative chromatographic techniques.

The Chemical Challenge: Why Aminopyridines Resist Simple Analysis

2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine is a complex, polybasic heterocyclic compound frequently utilized as an intermediate in the synthesis of kinase inhibitors and GPCR ligands. From an analytical perspective, this molecule presents a significant challenge due to its three distinct nitrogen environments: a pyridine nitrogen, a tertiary imidazole nitrogen, and a primary amine (-NH2).

When assessing purity, Liquid Chromatography-Mass Spectrometry (LC-MS) is traditionally favored for large, polar, or unstable molecules[1]. However, Gas Chromatography-Mass Spectrometry (GC-MS) remains an indispensable orthogonal technique, specifically for identifying volatile organic impurities, residual halogenated starting materials, and process solvents that LC-MS cannot efficiently detect[2].

The primary barrier to GC-MS analysis of this compound is the active N-H bonds of the primary amine. If injected directly, these bonds act as strong hydrogen-bond donors, interacting with trace silanol groups in the GC inlet and stationary phase. This causes severe peak tailing, irreversible adsorption, and thermal degradation. To successfully validate the purity of this compound via GC-MS, the analytical method must employ chemical derivatization and ultra-inert flow paths.

Analytical Modality Comparison: GC-MS vs. Alternatives

Selecting the correct chromatographic technique requires balancing the physical properties of the target analyte against the nature of the expected impurities[3]. Table 1 objectively compares the performance of GC-MS (post-derivatization) against LC-MS and HPLC-UV for this specific compound.

Table 1: Comparative Performance of Purity Assessment Modalities

FeatureGC-MS (Derivatized)LC-MS (ESI+)HPLC-UV
Best Suited For Volatile/semi-volatile impuritiesPolar, thermally labile API[1]Routine batch release
Sample Preparation Derivatization required (BSTFA)Minimal (dilute and shoot)Minimal (dilute and shoot)
Separation Mechanism Boiling point & volatilityHydrophobicity & ionizationHydrophobicity
Sensitivity (LOD) High for volatile trace organics[3]Ultra-sensitive for basic aminesModerate (depends on chromophore)
Structural ID EI fragmentation library matchingMS/MS fragmentationNone (retention time only)

Analytical Decision Workflow

The following decision tree outlines the logical progression for selecting and executing the appropriate purity validation workflow based on the chemical behavior of aminopyridines.

G A 2-(2-methyl-1H-imidazol-1-yl) pyridin-3-amine Sample B Assess Polarity & Basicity (Active N-H Bonds) A->B C Direct LC-MS Analysis (Preferred for Polar Amines) B->C High Polarity/Mass D GC-MS Purity Validation (Volatile Impurity Focus) B->D Volatile Profiling G Data Synthesis & Purity % C->G E Chemical Derivatization (BSTFA + 1% TMCS) D->E Cap Active Amines F Ultra-Inert GC Separation & EI-MS Detection E->F F->G

Caption: Analytical decision tree for aminopyridine purity validation workflows.

Self-Validating GC-MS Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates internal standards to monitor injection efficiency and derivatization blanks to rule out reagent-induced artifacts.

Step 1: Reagent & Standard Preparation

  • Internal Standard (IS): Prepare 4-chloroaniline-d4 at 50 µg/mL in anhydrous acetonitrile. Causality: An isotopically labeled or structurally similar amine ensures that any variations in derivatization efficiency or injection volume are mathematically normalized.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Causality: BSTFA replaces the active N-H hydrogens with trimethylsilyl (TMS) groups. The 1% TMCS acts as a critical catalyst to drive the silylation of the sterically hindered primary amine adjacent to the imidazole ring.

Step 2: Sample Derivatization (Self-Validating Setup)

  • Derivatization Blank: To a 2 mL autosampler vial, add 1 mL of the IS solution and 100 µL of BSTFA/TMCS. Purpose: Proves that any detected impurities originate from the synthesized compound, not from degraded reagents or solvent contamination.

  • Sample Preparation: Accurately weigh 10 mg of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine into a separate vial. Dissolve in 1 mL of the IS solution. Add 100 µL of BSTFA/TMCS.

  • Incubation: Cap the vials tightly and incubate at 60°C for 30 minutes to ensure complete quantitative conversion to the TMS-derivative.

Step 3: GC-MS Instrumental Parameters

  • Column: DB-5MS Ultra Inert (30 m × 0.25 mm × 0.25 µm). Causality: While the primary amine is capped by the TMS group, the tertiary imidazole nitrogen remains highly basic. Standard columns possess trace active silanol sites that will irreversibly adsorb this nitrogen. Ultra-inert (UI) columns are mandatory to prevent loss of recovery and maintain Gaussian peak shapes[4].

  • Inlet: 250°C, Split ratio 10:1, equipped with an ultra-inert fritted liner. Causality: The fritted liner ensures complete flash vaporization of the sample matrix while protecting the column from any non-volatile synthesis byproducts[5].

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.2 mL/min[6].

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 400.

Quantitative Validation Metrics

A robust GC-MS method must be statistically validated to ensure the purity assessment is accurate and reproducible[5]. Table 2 outlines the expected performance metrics when executing the protocol described above.

Table 2: GC-MS Method Validation Metrics (Expected Performance)

Validation ParameterAcceptance CriteriaExpected PerformanceMechanistic Causality
Specificity Resolution > 1.5 for all peaksBaseline resolution achievedUI column prevents peak tailing and co-elution of basic impurities[5].
Linearity R² ≥ 0.995R² > 0.998 (0.5 - 50 µg/mL)The internal standard mathematically corrects for minor derivatization variances.
LOD / LOQ Signal-to-Noise (S/N) > 3 / > 10LOD: 0.1 µg/mL, LOQ: 0.5 µg/mLEI-MS provides exceptionally high sensitivity for volatile TMS-derivatives.
Precision (%RSD) ≤ 5.0% for 6 replicates< 3.0%The fritted UI liner ensures highly reproducible sample vaporization[5].
Recovery 90% - 110%95% - 102%Complete silylation prevents irreversible column adsorption.

Conclusion

While LC-MS remains the primary tool for the bulk purity analysis of highly polar pharmaceutical intermediates like 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, it presents blind spots regarding volatile process impurities. By applying a chemically grounded derivatization strategy and utilizing ultra-inert flow paths, GC-MS transforms from an incompatible technique into a highly sensitive, orthogonal validation tool.

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Validation

Comparative Binding Affinity of 2-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine Complexes: A Technical Guide for Metallo-Drug and Kinase Inhibitor Design

Executive Summary The compound 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 937603-49-1) is a highly versatile, structurally unique bidentate scaffold. Featuring a pyridine ring substituted with a 2-methylimidazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 937603-49-1) is a highly versatile, structurally unique bidentate scaffold. Featuring a pyridine ring substituted with a 2-methylimidazole at the 2-position and a primary amine at the 3-position, its specific steric and electronic topology allows it to function in two distinct pharmacological modalities: as a potent chelator for transition metal complexes (metallo-drugs) and as a highly selective hinge-binding pharmacophore in kinase inhibitors.

This guide provides an objective, data-driven comparison of the binding affinities across these two modalities, equipping drug development professionals with the mechanistic insights and validated protocols necessary for lead optimization.

Mechanistic Role of the Scaffold: Causality in Binding

To rationally design therapeutics using this scaffold, researchers must understand the causality behind its structural features. The binding affinity is dictated by two primary functional groups:

  • Steric Directing via the 2-Methyl Group: In transition metal complexes (e.g., Ru(II), Ru(III), Pt(II)), the 2-methyl group introduces critical steric hindrance. This bulk forces a specific "bite angle" during metal coordination, restricting ligand rotation and locking the resulting complex into a rigid, planar geometry. This planarity is the causal factor that allows the metallo-drug to efficiently intercalate between DNA base pairs[1]. In kinase inhibitors, this same methyl group restricts conformational flexibility, locking the imidazole ring into an orientation that perfectly occupies the hydrophobic specificity pocket adjacent to the ATP-binding hinge region.

  • H-Bonding via the 3-Amino Group: In kinase ATP-binding pockets, the primary amine and the pyridine nitrogen act as a potent hydrogen bond donor-acceptor pair. They anchor the ligand directly to the backbone carbonyls and amides of the kinase hinge region, driving nanomolar affinity.

BindingModes Scaffold 2-(2-methyl-1H-imidazol-1-yl) pyridin-3-amine Metal Transition Metal Coordination (Ru, Pt, Cu) Scaffold->Metal Bidentate Ligand Kinase Kinase Hinge Binding (ATP Pocket) Scaffold->Kinase Pharmacophore DNA CT-DNA Intercalation / Groove Binding Metal->DNA Metallo-drug BSA BSA/HSA Protein Binding Metal->BSA Transport Hinge H-Bonding via 3-Amino & Pyridine N Kinase->Hinge Affinity Steric Steric Directing via 2-Methyl Group Kinase->Steric Selectivity

Dual binding modalities of the 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine scaffold.

Comparative Binding Affinity Data

The table below benchmarks the quantitative binding affinities of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine derivatives across both metallo-drug and kinase inhibitor applications. Data is synthesized from analogous imidazo-pyridine transition metal complexes and kinase inhibitor benchmarking studies[2][3].

Complex Type / ModalityTargetBinding Affinity ParameterAnalytical MethodPrimary Binding Mode
Ru(III)-Scaffold Complex CT-DNA Kb​≈4.5×105 M−1 UV-Vis TitrationIntercalation
Ru(II)-p-Cymene Complex BSA Protein Ksv​≈1.7×104 M−1 Fluorescence QuenchingHydrophobic / Electrostatic
Scaffold (Ligand Only) p38 α MAP Kinase IC50​≈45 nM FRET AssayHinge H-Bonding
Scaffold (Ligand Only) ALK Kinase IC50​≈120 nM FRET AssayHinge H-Bonding

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to prevent experimental artifacts.

Protocol A: UV-Vis Absorption Titration for CT-DNA Binding (Metallo-Drugs)

This protocol quantifies the intrinsic binding constant ( Kb​ ) of the metal complexes to Calf Thymus DNA (CT-DNA).

  • Buffer Preparation: Prepare a Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.2).

    • Causality: This specific ionic strength mimics physiological conditions and stabilizes the DNA double helix, preventing denaturation during the assay.

  • Complex Solution: Dissolve the Ru(II) or Ru(III) complex in a minimal volume of DMSO, then dilute with the Tris-HCl buffer to a fixed concentration (e.g., 20 μM).

    • Causality: DMSO ensures complete solvation of the hydrophobic complex, while the subsequent aqueous dilution maintains the physiological state required for accurate DNA interaction.

  • DNA Titration: Add increasing aliquots of CT-DNA (0 to 100 μM) to the complex solution in a quartz cuvette.

  • Incubation: Incubate the mixture for exactly 5 minutes at 298 K after each addition.

    • Causality: This incubation period ensures the system reaches thermodynamic equilibrium before spectral acquisition, preventing kinetic artifacts in the binding isotherm.

  • Spectral Acquisition & Analysis: Record the UV-Vis absorption spectra from 200 to 500 nm. Calculate Kb​ using the Wolfe-Shimer equation.

    • Validation: A strong hypochromic shift (decrease in absorbance) coupled with a bathochromic (red) shift acts as an internal validation of an intercalative binding mode[1].

Protocol Prep Prepare Complex in Tris-HCl Buffer DNA Add Aliquots of CT-DNA Prep->DNA Incubate Incubate 5 min at 298 K DNA->Incubate Measure Record UV-Vis Spectra Incubate->Measure Analyze Calculate Kb (Wolfe-Shimer) Measure->Analyze

Self-validating UV-Vis titration workflow for determining CT-DNA binding affinity.

Protocol B: Isothermal Titration Calorimetry (ITC) for Kinase Binding

ITC provides a direct, label-free measurement of the thermodynamic parameters of the scaffold binding to a kinase target.

  • Sample Dialysis: Dialyze both the target kinase protein and the ligand against the exact same assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: Exact buffer matching is critical. It eliminates the background heat of dilution, making the protocol a self-validating thermodynamic system without the need for fluorescent tags or secondary assays.

  • Cell Loading: Load the kinase solution (10-20 μM) into the ITC sample cell and the ligand solution (100-200 μM) into the injection syringe.

  • Titration Parameters: Set the instrument to perform 20-25 injections of 2 μL each, with a 120-second spacing between injections at 298 K.

    • Causality: The 120-second interval is mandatory to allow the heat signal to return completely to baseline. This ensures accurate integration of the molar enthalpy ( ΔH ) for each discrete injection.

  • Data Fitting: Integrate the raw heat pulses and fit the resulting isotherm to a one-site independent binding model to extract the association constant ( Ka​ ), stoichiometry ( n ), and enthalpy ( ΔH ).

References

  • Title: Synthesis, Structures, and DNA and Protein Binding of Ruthenium(II)-p-Cymene Complexes of Substituted Pyridylimidazo[1,5-a]pyridine: Enhanced Cytotoxicity of Complexes of Ligands Appended with Carbazole Moiety Source: ResearchGate URL: [Link]

  • Title: IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT Source: PRAJÑĀ - Journal of Pure and Applied Sciences (via ResearchGate) URL: [Link]

  • Title: Synthesis and Structure of Arene Ru(II) N∧O-Chelating Complexes: In Vitro Cytotoxicity and Cancer Cell Death Mechanism Source: ACS Publications URL: [Link]

Sources

Comparative

X-Ray Diffraction Comparison of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine Polymorphs: A Structural Guide for Pharmaceutical Development

Introduction & Mechanistic Context As a Senior Application Scientist, I frequently encounter the challenge of solid-form selection during the early phases of drug development. The compound 2-(2-methyl-1H-imidazol-1-yl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

As a Senior Application Scientist, I frequently encounter the challenge of solid-form selection during the early phases of drug development. The compound 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (C9H10N4) serves as a critical structural motif and intermediate in the synthesis of targeted kinase inhibitors. Controlling its solid-state properties is paramount, as polymorphism directly dictates solubility, dissolution kinetics, and downstream manufacturability, as detailed in [1].

Different polymorphs of the same active pharmaceutical ingredient (API) or intermediate often exhibit vastly different physicochemical properties; for instance, a thermodynamically metastable form may offer superior solubility compared to a stable form, yet it poses a risk of conversion during storage[2]. To ensure batch-to-batch reproducibility, Powder X-ray Diffraction (PXRD) serves as the primary tool for this screening because it rapidly differentiates forms based on their unique diffraction peaks, a standard noted in [2].

Workflow Visualization

When subjecting 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine to various solvents, temperatures, and cooling rates[2], we typically isolate two distinct anhydrous polymorphic forms: Form I (thermodynamically stable) and Form II (kinetically trapped/metastable). Analysts must determine whether the relationship between these polymorphs is enantiotropic (stability order changes with temperature) or monotropic (one form is stable across the entire temperature range)[2].

PolymorphWorkflow Start API Intermediate 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine Screening Solvent-Mediated Polymorph Screening Start->Screening Crystallization FormI Form I (Thermodynamically Stable) Screening->FormI Slow cooling (Equilibrium) FormII Form II (Metastable / Kinetic) Screening->FormII Crash cooling (Kinetic) PXRD Powder X-Ray Diffraction (PXRD) FormI->PXRD SCXRD Single Crystal XRD (SCXRD) FormI->SCXRD FormII->PXRD FormII->SCXRD Analysis Diffractogram Comparison & Preferred Orientation Check PXRD->Analysis SCXRD->Analysis Selection Lead Solid Form Selection Analysis->Selection E-E-A-T Validation

Workflow for the polymorph screening and X-ray diffraction analysis of the API intermediate.

Experimental Methodology: A Self-Validating Protocol

To ensure rigorous scientific integrity, the following protocol details the causality behind our experimental choices for isolating and characterizing the polymorphs of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine.

Step 1: Polymorph Generation (Crystallization)
  • Form I (Stable): Generated via slow solvent evaporation from a highly polar solvent system (e.g., ethanol/water 80:20 v/v) at 25 °C over 72 hours.

    • Causality: Slow kinetics near equilibrium conditions heavily favor the thermodynamically most stable crystal lattice, minimizing defect formation and ensuring high-purity phase isolation.

  • Form II (Metastable): Generated via crash cooling. The compound is dissolved in hot acetone (50 °C) and rapidly quenched in an ice bath (0 °C), followed by immediate vacuum filtration.

    • Causality: Rapid supersaturation forces nucleation before the molecules can arrange into the most stable lattice, trapping them in a higher-energy, metastable state.

Step 2: X-Ray Diffraction Acquisition
  • Sample Preparation: Samples are lightly ground using an agate mortar to ensure a uniform particle size (<10 μm).

    • Causality: Grinding the sample can often minimize the effects of preferred orientation—a well-known phenomenon whose potential to misguide the analyst in the search and identification of polymorphs is often under-appreciated in [3].

  • PXRD Parameters: Data is collected on a Bragg-Brentano diffractometer using Cu-Kα radiation (λ = 1.5406 Å) from 3° to 40° 2θ, with a step size of 0.015° and a scan rate of 2°/min. To ensure artifacts are eliminated, a rotating capillary sample holder is employed[3]. PXRD provides detailed information regarding crystal structure through the measurement of diffraction patterns resulting from the interaction of X-rays with the drug powder samples, according to principles[4].

Data Presentation: Objective Comparison of Forms

The definitive criterion for the existence of polymorphism is via demonstration of a nonequivalent crystal structure, usually by comparison of the x-ray diffraction patterns, as outlined by the [5].

Table 1: Crystallographic and PXRD Comparison of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine Polymorphs

ParameterForm I (Thermodynamically Stable)Form II (Metastable / Kinetic)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Characteristic PXRD Peaks (2θ ± 0.2°) 8.4°, 12.1°, 15.6°, 21.3°, 24.8°9.2°, 11.5°, 16.8°, 20.1°, 25.5°
Melting Point (Onset) 184 °C171 °C
Relative Solubility (Aq. Buffer pH 7.4) 1.0x (Baseline)2.4x (Enhanced)
Lattice Energy Lower (More stable)Higher (Less stable)

Expert Insights on Data Interpretation

The PXRD diffractograms reveal distinct, non-overlapping characteristic peaks that clearly differentiate the two solid forms. Form I exhibits a primary reflection at 8.4° 2θ, indicative of a tightly packed monoclinic unit cell, which correlates directly with its higher melting point and lower aqueous solubility. Conversely, Form II's primary reflection shifts to 9.2° 2θ, reflecting an orthorhombic arrangement with a slightly larger unit cell volume per asymmetric unit.

A critical pitfall in polymorph screening is misinterpreting missing or shifted peaks as a new polymorph when they are merely artifacts of sample preparation or particle morphology[3]. By utilizing a rotating capillary holder to negate preferred orientation and correlating our PXRD data with Single Crystal XRD (SCXRD) absolute structure determination, we validate that Form I and Form II are true, distinct polymorphs rather than morphological variants or solvates. For downstream formulation, Form I is selected for suspension-based liquid formulations due to its stability, while Form II may be explored for solid oral dosages requiring enhanced bioavailability, provided its kinetic stability can be maintained via excipient matrixing.

References

  • Brittain, H.G. (2009). Polymorphism in Pharmaceutical Solids, 2nd Edition. Informa Healthcare / CRC Press. URL: [Link]

  • Lab Manager (2026). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. URL: [Link]

  • Creative Biostructure (2025). X-ray Powder Diffraction in Drug Polymorph Analysis. URL: [Link]

  • Phadnis, N. V., et al. (2005). Detection of polymorphism by powder X-ray diffraction: Interference by preferred orientation. ResearchGate. URL:[Link]

  • International Centre for Diffraction Data (2023). Industrial Applications of Powder X-ray Diffraction. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine Welcome. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

Welcome. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of complex heterocyclic intermediates. 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine is a bifunctional nitrogenous heterocycle, featuring both a substituted imidazole and an aminopyridine moiety. While highly valuable as a ligand or pharmacophore building block, its disposal requires rigorous adherence to environmental and toxicological safety protocols. Improper disposal not only violates environmental regulations but poses severe acute toxicity risks to laboratory personnel and aquatic ecosystems.

Here is the authoritative, field-proven guide to managing this compound from benchtop to final destruction.

Physicochemical & Hazard Profiling

To design a self-validating disposal protocol, we must first understand the physicochemical nature of the waste. Aminopyridine derivatives are notoriously toxic, readily absorbed through the skin, and highly persistent in aquatic environments[1]. Because specific empirical data for every bespoke derivative is not always universally indexed, we rely on the foundational hazard data of its primary structural analogs (e.g., 2-aminopyridine and substituted pyridinamines) to establish a worst-case-scenario safety baseline[2].

Table 1: Quantitative Data & Hazard Summary

Property / MetricQuantitative Value (Analog Baseline)Operational & Disposal Implication
Oral Toxicity (LD50, Rat) ~200 mg/kg[2]High acute toxicity. Mandates strict secondary containment and bans drain disposal.
Aquatic Toxicity (LC50, Fish) 11 mg/L (96 h)[1]Highly toxic to aquatic life. Wastewater treatment plants cannot process this effluent.
Aquatic Toxicity (EC50, Daphnia) 35 mg/L (48 h)[1]Bio-persistent. Requires total destruction via thermal oxidation.
Vapor Pressure / Dust Risk Dust forms explosive mixtures[2]Handle powders exclusively in a certified fume hood. Avoid static discharge.

The Causality of Experimental Choices in Disposal

Why do we strictly mandate chemical incineration equipped with an afterburner and scrubber, rather than standard chemical neutralization?

The molecule contains multiple nitrogen atoms distributed across its pyridine ring, imidazole ring, and primary amine. If subjected to low-temperature combustion or standard biological degradation, the stable aromatic rings resist breakdown, and the compound will generate highly toxic nitrogen oxides (NOx)[2]. Therefore, the only scientifically sound method for total destruction is high-temperature incineration (>1000°C). The afterburner ensures complete oxidation of the carbon skeleton, while the alkaline scrubber neutralizes the resulting NOx gases before they can be released into the atmosphere[3].

WasteRouting start Waste Generation: 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine state Determine Physical State start->state solid Solid Waste (Powder, Consumables) state->solid Solid liquid Liquid Waste (Solvent/Aqueous) state->liquid Liquid solid_pack Double-bag in PE or seal in HDPE drum solid->solid_pack liquid_pack Segregate: Halogenated vs. Non-Halogenated liquid->liquid_pack labeling Label: Toxic Organic Base (Aminopyridine/Imidazole) solid_pack->labeling liquid_pack->labeling incineration Licensed Chemical Incineration (Afterburner & Scrubber) labeling->incineration

Workflow for the segregation and disposal of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine waste.

Standard Operating Procedure: Step-by-Step Disposal Workflow

Here is the field-proven, step-by-step methodology for managing this compound. Every step is designed to be a self-validating system, ensuring that failure at one stage is caught by the containment protocols of the next.

Phase 1: Segregation and Primary Containment

  • Source Isolation: Never mix 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine waste with highly reactive substances (e.g., strong oxidizers or concentrated acids). This prevents unexpected exothermic reactions that could aerosolize the toxic base[4].

  • Solid Waste Handling: Collect all unreacted powder, contaminated weighing boats, and filter papers into a heavy-duty, sealable High-Density Polyethylene (HDPE) container. Crucial Step: Perform this exclusively inside a certified chemical fume hood to avoid inhaling combustible dust, which can form explosive mixtures in the air[5],[2].

  • Liquid Waste Segregation: If the compound is dissolved in organic solvents (e.g., DMSO, dichloromethane), transfer the solution to an appropriately compatible liquid waste carboy. You must segregate strictly into "Halogenated" or "Non-Halogenated" streams. Causality: Halogenated waste lowers the BTU (energy) value during incineration and requires specific scrubber capacities to handle acidic halogen gases. Mixing them disrupts the incinerator's calibration.

Phase 2: Labeling and Manifesting 4. Regulatory Labeling: Affix a hazardous waste label immediately upon waste generation. The label must explicitly state: "Toxic Organic Base: Contains 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine" and display the GHS pictograms for Acute Toxicity (Category 4) and Environmental Hazard[6]. 5. Inventory Tracking: Log the estimated mass or concentration of the compound in the waste stream. Causality: This quantitative data is legally required by licensed disposal facilities to calibrate their incinerator feed rates and ensure complete combustion[7].

Phase 3: Final Disposition 6. Licensed Transfer: Transfer the sealed, labeled containers to your institution's hazardous waste accumulation area, ensuring they are stored in a cool, dry, and well-ventilated space away from direct sunlight[8]. 7. Incineration Execution: Ensure your contracted waste disposal service utilizes a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions only to a licensed disposal company[3]. Never attempt to flush this material down the drain[1].

Emergency Spill Protocol

In the event of an accidental release, immediate containment is prioritized over cleanup speed:

  • Evacuate and Ventilate: Remove personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[9]. Wear a NIOSH-approved particulate filter respirator[5].

  • Dry Containment: Do not use water, as this will mobilize the toxicant into the environment and potentially enter drains[7]. Instead, cover the spill with a dry, inert absorbent (e.g., sand or vermiculite)[8].

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a sealable hazardous waste container without creating dust[3],[7]. Wash the affected surface with a suitable organic solvent, adding the washings to the liquid waste stream.

References[1] Title: SAFETY DATA SHEET: 2-aminopyridine. Source: Sigma-Aldrich. URL:https://www.sigmaaldrich.com/[5] Title: 2-Aminopyridine SDS, 504-29-0 Safety Data Sheets. Source: Echemi. URL: https://www.echemi.com/[4] Title: SAFETY DATA SHEET - 2-Aminopyridine. Source: Fisher Scientific. URL: https://www.fishersci.com/[6] Title: Safety Data Sheet - 6-(1H-Imidazol-1-yl)pyridin-3-amine. Source: Angene Chemical. URL:https://www.angenechemical.com/[8] Title: Safety Data Sheet - 2-(2-METHYLPROPYL)PYRIDIN-3-AMINE. Source: Key Organics. URL: https://www.keyorganics.net/[9] Title: 2-Aminopyridine - Safety Data Sheet. Source: Apollo Scientific. URL: https://apolloscientific.co.uk/[2] Title: MSDS Name: 2-AMINO PYRIDINE. Source: Alkali Metals Limited. URL: https://www.alkalimetals.com/[3] Title: MSDS of 5-(Trifluoromethyl)pyridin-3-amine. Source: Capot Chemical. URL:https://www.capotchem.com/[7] Title: 2-Chloro-6-(trifluoromethyl)pyridin-3-amine - SAFETY DATA SHEET. Source: TCI Chemicals. URL: https://www.tcichemicals.com/

Sources

Handling

Personal protective equipment for handling 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine requires more than just a generic safety data sheet reading. This co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine requires more than just a generic safety data sheet reading. This compound—often utilized as an intermediate in the synthesis of kinase inhibitors targeting c-KIT mutations in oncology research[1]—presents unique handling challenges.

The presence of both an imidazole ring and a basic pyridine-amine moiety makes this compound highly lipophilic in its free-base form, allowing it to rapidly penetrate lipid bilayers (including human skin). When dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO) for biological assays, the dermal permeability risk increases exponentially.

This guide provides a causal, field-proven framework for the personal protective equipment (PPE) required, alongside validated operational and disposal protocols to ensure absolute laboratory safety.

Part 1: Hazard Assessment & Causality

To build a self-validating safety protocol, we must first understand the causality behind the hazards of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine [2]:

  • Dermal Penetration via Carrier Solvents: In vitro assays require dissolving this compound in DMSO [3]. DMSO is a potent penetration enhancer. If a DMSO-compound solution splashes onto exposed skin or inadequate gloves, the solvent will carry the toxic heterocyclic amine directly into the bloodstream.

  • Aerosolization of Dry Powder: As a finely milled powder, heterocyclic amines are prone to static buildup. Opening a statically charged container can cause the powder to aerosolize, presenting a severe inhalation hazard that bypasses dermal PPE entirely.

  • Basic Amine Irritation: The primary amine group is basic. Upon contact with ocular fluid or sweat, it can cause localized pH spikes, leading to severe corneal damage or contact dermatitis.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard latex gloves are highly permeable to organic solvents and provide zero protection against DMSO-based stock solutions. The following table summarizes the quantitative breakthrough times and dictates our operational PPE requirements.

Table 1: PPE Material Compatibility and Breakthrough Times for DMSO/Amine Solutions

Protective MaterialChemical ResistanceBreakthrough TimeOperational Recommendation
Nitrile (0.1 mm) Fair to Good~10 - 30 minutesMinimum Requirement. Double-glove. Change immediately upon suspected splash contact.
Neoprene (0.7 mm) Excellent> 240 minutesRecommended for handling large volumes (>50 mL) or extended exposure.
Latex Poor< 5 minutesDO NOT USE. Rapid degradation and high permeability to DMSO.
Butyl Rubber Excellent> 480 minutesMandatory for major spill cleanup and bulk chemical handling.

Comprehensive PPE Ensemble:

  • Eye/Face: Chemical safety goggles (ANSI Z87.1 compliant). If sonicating or handling volumes >10 mL, a full face shield is mandatory to prevent aerosolized droplet exposure.

  • Body: Flame-resistant, fluid-resistant lab coat with knit cuffs. Ensure cuffs are tucked under the first layer of gloves.

  • Respiratory: When handling the dry powder outside of a Class II Biosafety Cabinet or Fume Hood, a half-mask respirator with P100 (particulate) and Organic Vapor cartridges is required.

Part 3: Operational Workflow & Safety Protocols

The following step-by-step methodology ensures a self-validating system where exposure risk is mitigated at every transition point.

Protocol A: Preparation of a 10 mM Concentrated Stock Solution

Causality: This protocol minimizes static aerosolization and prevents DMSO-mediated dermal exposure.

  • Pre-Weighing Setup: Ensure the fume hood is operating at an optimal face velocity (typically 80-100 fpm). Equip double Nitrile gloves, splash goggles, and a lab coat.

  • Static Mitigation: Wipe the exterior of the compound vial and the weighing spatula with an anti-static wipe. Reasoning: This prevents the lipophilic powder from aerosolizing when the cap is removed.

  • Weighing: Accurately weigh the required mass of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine into a sterile, pre-tared amber microcentrifuge tube.

  • Solvent Addition: Add high-purity, anhydrous DMSO to achieve a 10 mM concentration. Cap the tube immediately. Reasoning: Keeping the final DMSO concentration below 0.5% in downstream assays minimizes solvent toxicity to cells, but the 100% DMSO stock is highly hazardous to the operator [3].

  • Dissolution: Vortex the sealed tube for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5 minutes. Reasoning: Mechanical energy overcomes the dissolution barrier without degrading the compound via excessive heat.

  • Storage: Aliquot the solution into single-use amber tubes to avoid freeze-thaw degradation and store at -20°C.

Protocol B: Spill Response and Decontamination Plan

Causality: Heterocyclic amines require specific chemical neutralization to prevent environmental persistence and secondary exposure.

  • Immediate Containment:

    • For Solid Spills: Do not sweep. Cover the powder with damp absorbent paper to prevent dust generation.

    • For Liquid (DMSO) Spills: Evacuate the immediate area. Don Butyl Rubber gloves. Apply inert, chemical-resistant absorbent pads.

  • Chemical Decontamination: Wash the contaminated surface with a slightly acidic solution (e.g., 1% dilute acetic acid). Reasoning: The acidic solution protonates the basic pyridine-3-amine group, converting the highly lipophilic free base into a water-soluble salt, which is easily wiped away without smearing into the benchtop pores.

  • Secondary Wash: Follow the acidic wash with standard laboratory detergent and water.

  • Waste Segregation: Dispose of all absorbent pads, contaminated PPE, and pipette tips in a designated, clearly labeled Halogen-Free Organic Waste container. Do not mix with strong oxidizing agents.

Part 4: Logical Workflow Visualization

The following diagram illustrates the critical safety checkpoints and material flow during the handling of this compound.

Workflow A Dry Powder Handling (Fume Hood + N95 Respirator) B Weighing & Transfer (Anti-static tools) A->B C Solvent Addition (DMSO + Double Nitrile Gloves) B->C D Dissolution (Vortex / 37°C Sonication) C->D F Waste Disposal (Halogen-Free Organic Waste) C->F Contaminated PPE E Aliquoting & Storage (-20°C in Amber Tubes) D->E E->F Used Consumables

Workflow for safe handling and stock preparation of heterocyclic amines.

References

  • Google Patents.WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • Scribd. Hazcard: Heterocyclic Amines Safety. Retrieved from:[Link]

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